4-Hydroxy-3-methoxyphenylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYWMWQCJEYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196275 | |
| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4468-59-1 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4468-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-METHOXYPHENYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBJ5T7NP94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile from Vanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, a valuable intermediate in the pharmaceutical industry, from the readily available starting material, vanillin. This document provides a comprehensive overview of the most common synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, also known as homovanillonitrile, is a key precursor in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenyl ring with hydroxyl, methoxy, and acetonitrile functional groups, makes it a versatile building block in medicinal chemistry. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a natural product derived from vanilla beans or produced synthetically, serves as an economical and sustainable starting material for the synthesis of this important intermediate. This guide will focus on the prevalent multi-step synthesis from vanillin.
Synthetic Pathways
The most widely employed and documented synthesis of this compound from vanillin proceeds through a two-step reaction sequence. This primary route involves the reduction of the aldehyde group of vanillin to a primary alcohol, followed by a nucleophilic substitution to introduce the nitrile functionality. An alternative, though less common, pathway involves the formation of a benzylamine intermediate.
Primary Synthetic Route: Reduction and Cyanation
This robust two-step synthesis is the focus of this guide due to its reliability and well-established protocols.
-
Step 1: Reduction of Vanillin to Vanillyl Alcohol. The aldehyde functional group in vanillin is selectively reduced to a primary alcohol, yielding vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity.[1][2][3][4]
-
Step 2: Conversion of Vanillyl Alcohol to this compound. The hydroxyl group of vanillyl alcohol is subsequently displaced by a cyanide ion. This is typically achieved by reacting vanillyl alcohol with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6]
Quantitative Data
The following tables summarize the quantitative data for the key steps in the synthesis of this compound from vanillin.
Table 1: Reduction of Vanillin to Vanillyl Alcohol
| Reagent/Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Borohydride / Ethanol | Room Temperature | Not specified | [1][4] |
| Sodium Borohydride / 1M NaOH (aq) | 10-15 °C, then Room Temp | 49 | [2] |
Table 2: Conversion of Vanillyl Alcohol to this compound
| Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Cyanide | DMF | 120 | 24 | 68 | [5] |
| Potassium Cyanide / Acetic Acid | DMSO | 125 | 2 | Not specified | [6] |
| Hydrogen Cyanide | DMSO | 125 | 2 | 82 | [6] |
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [7] |
| Molecular Weight | 163.17 g/mol | [7] |
| Melting Point | 53-54 °C | [8][9] |
| Boiling Point | 140-144 °C at 0.1 mmHg | [6][8] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 3.68 (2H, s, CH₂Ar), 3.90 (3H, s, OCH₃), 5.73 (1H, br s, OH), 6.81-6.90 (3H, m, Ar-H) | [5] |
| ¹³C NMR | See reference | [10] |
Experimental Protocols
Step 1: Synthesis of Vanillyl Alcohol from Vanillin
Materials:
-
Vanillin
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
1M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Glass pipette
-
In a round bottom flask, dissolve vanillin (1 equivalent) in ethanol.
-
Cool the solution in an ice bath with stirring.
-
In a separate vial, dissolve sodium borohydride (excess) in 1M NaOH solution.
-
Slowly add the NaBH₄ solution dropwise to the vanillin solution over a period of 10-15 minutes, maintaining the temperature between 10-15 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Cool the reaction mixture again in an ice bath and acidify with dilute hydrochloric acid to quench the excess NaBH₄.
-
The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.
Step 2: Synthesis of this compound from Vanillyl Alcohol
Materials:
-
Vanillyl alcohol
-
N,N-Dimethylformamide (DMF)
-
Sodium cyanide (NaCN)
-
Solid Sodium hydroxide (NaOH)
-
Acetic acid
-
Chloroform
-
Magnesium sulfate (MgSO₄)
-
Nitrogen atmosphere setup
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure: [5]
-
To a solution of vanillyl alcohol (1 equivalent) in DMF in a round bottom flask, add sodium cyanide (1.1-1.2 equivalents) under a nitrogen atmosphere.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
Cool the solution to room temperature and cautiously add water.
-
Basify the reaction mixture to pH 10 with solid NaOH.
-
Remove the DMF by distillation under reduced pressure.
-
Add water and acetic acid to the residue to achieve a neutral pH (~7).
-
Extract the aqueous mixture with chloroform (5 x 100 mL).
-
Combine the organic extracts, wash with water (5 x 50 mL), and dry over MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude this compound as a brown oil. The product can be used in the next step without further purification or purified by column chromatography.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis of this compound from vanillin.
Alternative Synthetic Routes
While the reduction-cyanation sequence is the most common, other methods for synthesizing this compound from vanillin have been reported.
Via N-alkylvanillylamine Intermediate
This process involves the initial conversion of vanillin to an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine, which is then reacted with hydrogen cyanide or an in situ generated source of cyanide to yield the target nitrile.[8][9] This method can provide high yields but involves the use of highly toxic hydrogen cyanide.
Via Vanillin Oxime
Another potential route involves the formation of vanillin oxime from vanillin.[11][12] The oxime can then, in principle, be converted to the nitrile. However, this route is less documented for the specific synthesis of this compound.
Conclusion
The synthesis of this compound from vanillin is a well-established process, with the two-step reduction and cyanation route being the most practical and widely reported. This guide provides the necessary technical details, including reaction conditions, yields, and experimental protocols, to enable researchers to successfully synthesize this important chemical intermediate. The provided data and diagrams offer a clear and concise overview of the synthetic process, facilitating its implementation in a laboratory setting. Careful handling of cyanide reagents is paramount due to their high toxicity.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 9. DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE - Google Patents [patents.google.com]
- 10. This compound(4468-59-1) 13C NMR [m.chemicalbook.com]
- 11. CAS 2874-33-1: Vanillin oxime | CymitQuimica [cymitquimica.com]
- 12. jddtonline.info [jddtonline.info]
Homovanillonitrile: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillonitrile, systematically known as (4-hydroxy-3-methoxyphenyl)acetonitrile, is a nitrile derivative of homovanillic acid. Its structure is characterized by a benzene ring substituted with a hydroxyl, a methoxy, and a cyanomethyl group. This compound serves as a valuable intermediate in organic synthesis and is of interest for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of homovanillonitrile, presenting data in a structured format for ease of reference and use in a research setting.
Chemical Structure and Identification
The chemical structure of homovanillonitrile is foundational to understanding its properties and reactivity.
| Identifier | Value |
| IUPAC Name | 2-(4-hydroxy-3-methoxyphenyl)acetonitrile |
| Synonyms | Homovanillonitrile, 4-Hydroxy-3-methoxybenzeneacetonitrile |
| CAS Number | 4468-59-1[1][2] |
| Molecular Formula | C₉H₉NO₂[1][3] |
| SMILES | COc1cc(CC#N)ccc1O[4] |
| InChI | 1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3[4] |
Physicochemical Properties
A summary of the key physicochemical properties of homovanillonitrile is provided below, offering a snapshot of its physical state and behavior.
| Property | Value | Source |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | Off-white powder | [5] |
| Melting Point | 56-57 °C | [4] |
| Boiling Point | 135-145 °C at 2 mmHg | [4] |
| Solubility | Information not available | |
| pKa | 9.69 ± 0.18 (Predicted) | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of homovanillonitrile. Below are the available ¹H and ¹³C NMR data, along with predicted infrared and mass spectrometry characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The following proton NMR data was reported in the literature as part of a synthesis procedure.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.81-6.90 | m | 3H | Aromatic H (H-2, H-5, H-6) |
| 5.73 | br s | 1H | -OH |
| 3.90 | s | 3H | -OCH₃ |
| 3.68 | s | 2H | -CH₂CN |
¹³C NMR (CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | C-4 (C-OH) |
| 145.5 | C-3 (C-OCH₃) |
| 122.5 | C-1 |
| 121.5 | C-6 |
| 117.9 | -C≡N |
| 114.6 | C-5 |
| 111.5 | C-2 |
| 55.9 | -OCH₃ |
| 22.8 | -CH₂CN |
Infrared (IR) Spectroscopy (Predicted)
Based on the functional groups present in homovanillonitrile, the following characteristic IR absorption bands are expected:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 (broad) | O-H | Stretching |
| ~3050 | C-H (aromatic) | Stretching |
| ~2950, ~2850 | C-H (aliphatic) | Stretching |
| ~2250 | C≡N | Stretching |
| ~1600, ~1500 | C=C (aromatic) | Stretching |
| ~1275 | C-O (aryl ether) | Stretching |
Mass Spectrometry (MS) (Predicted)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) for homovanillonitrile would be observed at m/z = 163. Key fragmentation patterns would likely involve:
-
Loss of HCN (m/z 27): A common fragmentation for nitriles.
-
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group, leading to a stable benzylic cation.
-
Loss of a methyl group (m/z 15): From the methoxy substituent.
Experimental Protocols
Synthesis of Homovanillonitrile from Vanillyl Alcohol
A reported synthesis of homovanillonitrile involves the conversion of vanillyl alcohol to the corresponding nitrile.[3]
Materials:
-
Vanillyl alcohol
-
Sodium cyanide (NaCN)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Chloroform
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve vanillyl alcohol (1 equivalent) in DMF.
-
Add sodium cyanide (1.17 equivalents) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature and cautiously add water.
-
Basify the mixture to pH 10 with solid NaOH.
-
Remove the DMF by distillation.
-
Add water and acetic acid to achieve a neutral pH (~7).
-
Extract the aqueous mixture with chloroform (5 times).
-
Combine the organic extracts and wash with water (5 times).
-
Dry the organic layer over MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
The reported yield for this procedure is 68%.[3]
Visualizations
The following diagram illustrates the workflow for the synthesis of homovanillonitrile from vanillyl alcohol.
Caption: Workflow for the synthesis of Homovanillonitrile.
As no specific signaling pathways involving homovanillonitrile have been prominently reported in the literature, a diagrammatic representation of a biological pathway is not included. The provided synthesis workflow serves as a key experimental visualization.
Conclusion
This technical guide consolidates the available chemical and structural information for homovanillonitrile. The provided data tables and experimental protocol offer a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this compound. Further investigation into its biological activity and spectroscopic properties will undoubtedly contribute to a more comprehensive understanding of this molecule.
References
- 1. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE(4468-59-1) 13C NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 3-甲氧基-4-羟基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. compoundchem.com [compoundchem.com]
- 6. Hit2Lead | (4-hydroxy-3-methoxyphenyl)acetonitrile | CAS# 4468-59-1 | MFCD00001920 | BB-4034699 [hit2lead.com]
An In-depth Technical Guide on 4-Hydroxy-3-methoxyphenylacetonitrile (CAS: 4468-59-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its primary application as a key intermediate in the synthesis of the anesthetic propanidid. Furthermore, this guide explores the metabolic context of the structurally related compound, homovanillin, and provides a representative protocol for assessing cytotoxicity, relevant for preclinical research.
Core Chemical and Physical Data
This compound is a solid organic compound with the chemical formula C₉H₉NO₂.[1] It is recognized for its role as a precursor in pharmaceutical synthesis.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | [1][3] |
| Molecular Weight | 163.17 g/mol | [1] |
| CAS Number | 4468-59-1 | [1] |
| EC Number | 224-739-5 | |
| Melting Point | 56-57 °C | |
| Boiling Point | 135-145 °C at 2 mmHg | |
| Appearance | Solid | [4] |
| Predicted pKa | 9.69 ± 0.18 | [5] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
| Technique | Data | Reference(s) |
| ¹³C NMR | Spectra available in various sources. | [6] |
| Infrared (IR) | Spectra available in various sources. | [7] |
| Mass Spectrometry (MS) | Spectra available in various sources. | [8] |
| ¹H NMR | Spectra available in various sources. | [7] |
| Raman | Spectrum available. | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented, with several methods reported in the literature. A common approach involves the reaction of an N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide.[2]
Example Synthesis Protocol
This protocol is adapted from a patented method for the preparation of this compound.[2]
Materials:
-
N-methyl-3-methoxy-4-hydroxybenzylamine
-
Sodium cyanide
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Water
-
Chloroform
-
Sodium sulfate
Procedure:
-
Suspend 160.8 g of N-methylvanillylamine and 54 g of sodium cyanide in 1 liter of dimethyl sulfoxide and dissolve by heating to 125°C.[1]
-
At this temperature, add a solution of 100 ml of glacial acetic acid in 200 ml of water.[1]
-
Stir the mixture for a further 2 hours under a nitrogen atmosphere at 125°C.[1]
-
Cool the reaction mixture to 80°C and distill off the dimethyl sulfoxide under a water-pump vacuum.[1]
-
Add 900 ml of water to the residue and extract with 350 ml of chloroform.[1]
-
Extract the chloroform phase by shaking with water and dry with sodium sulfate.[1]
-
Distill off the chloroform in vacuo to obtain an oil, which is then cooled and seeded to induce crystallization.[1]
This process yields this compound with a melting point of 53°-54°C.[1]
Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay
While the biological activity of this compound itself is not extensively reported, its derivatives have shown potential anticancer and antimicrobial activities. A fundamental step in evaluating such potential is to assess the compound's cytotoxicity. The following is a generalized protocol for the Neutral Red Uptake (NRU) cytotoxicity assay, a common method for determining the in vitro cytotoxicity of a test substance.[9]
Principle:
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained by the cells is directly proportional to the number of viable cells.[9]
Materials:
-
BALB/c 3T3 cells (or other suitable cell line)
-
Cell culture medium
-
Neutral Red (NR) stock solution
-
NR medium (final concentration of 25 µg/mL)
-
Test substance (this compound or its derivatives)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Plating: Seed a 96-well plate with an appropriate density of cells and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test substance in the cell culture medium and add them to the wells. Include appropriate vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Neutral Red Incubation: Remove the treatment medium and add pre-warmed NR medium to each well. Incubate for a period that allows for dye uptake by viable cells (e.g., 3 hours).
-
Dye Extraction: Remove the NR medium and wash the cells. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test substance relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability).
Applications in Drug Development
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the short-acting intravenous anesthetic, propanidid.[2][4]
Caption: Synthetic pathway from this compound to Propanidid.
Metabolic Pathway Context
While direct involvement in signaling pathways for this compound is not well-established, its structural analog, homovanillin, is a key intermediate in the metabolic pathway of dopamine. Understanding this pathway provides a biological context for compounds with this core structure. The metabolism of dopamine to homovanillic acid (HVA) involves several enzymatic steps.[10]
Caption: Metabolic pathway of dopamine to homovanillic acid, featuring homovanillin.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[5]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated place with the container tightly closed.
References
- 1. appretech.com [appretech.com]
- 2. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound(4468-59-1) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. benchchem.com [benchchem.com]
The Elusive Metabolite: An Analysis of 4-Hydroxy-3-methoxyphenylacetonitrile in the Context of Dopamine Catabolism
For Immediate Release
Shanghai, CN – December 28, 2025 – A comprehensive review of current scientific literature reveals a notable absence of evidence to support the classification of 4-hydroxy-3-methoxyphenylacetonitrile as a direct metabolite of dopamine. While this compound, also known as homovanillonitrile, shares structural similarities with well-established dopamine catabolites, extensive database searches have not yielded substantial documentation of its formation through enzymatic processes involved in dopamine breakdown in vivo. This technical guide serves to clarify the established pathways of dopamine metabolism and to separately delineate the chemical characteristics of this compound, addressing the current understanding within the scientific community.
Part 1: The Canonical Pathways of Dopamine Metabolism
Dopamine, a critical catecholamine neurotransmitter, undergoes extensive enzymatic degradation to ensure proper signaling and prevent the accumulation of potentially toxic byproducts. The primary enzymes governing this process are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT), with subsequent action by Aldehyde Dehydrogenase (ALDH).[1][2] The metabolic fate of dopamine is predominantly channeled into two main pathways, both culminating in the formation of Homovanillic Acid (HVA), the major end-product excreted in urine.[1][3]
Pathway A: The MAO-Dominant Route
-
Dopamine → DOPAL: In the cytoplasm of presynaptic neurons and surrounding glial cells, Monoamine Oxidase (MAO-A and MAO-B) catalyzes the oxidative deamination of dopamine to form 3,4-dihydroxyphenylacetaldehyde (DOPAL).[3] This intermediate is highly reactive and considered to be a toxic metabolite.[4]
-
DOPAL → DOPAC: Aldehyde Dehydrogenase (ALDH) rapidly metabolizes DOPAL to the more stable carboxylic acid, 3,4-dihydroxyphenylacetic acid (DOPAC).[3][5]
-
DOPAC → HVA: Catechol-O-Methyltransferase (COMT) then methylates the 3-hydroxyl group of DOPAC to produce Homovanillic Acid (HVA).[6]
Pathway B: The COMT-Dominant Route
-
Dopamine → 3-MT: In the synaptic cleft, COMT can directly methylate dopamine at the 3-hydroxyl position to form 3-Methoxytyramine (3-MT).[1][3] Recent studies have indicated that 3-MT is not merely an inactive metabolite but may act as a neuromodulator itself.[7]
-
3-MT → HVA: 3-MT is then acted upon by MAO and ALDH to ultimately form HVA.[1]
These two pathways represent the primary routes for dopamine inactivation and clearance. Other minor pathways exist, including conjugation reactions like sulfation and glucuronidation, which further facilitate excretion.[6]
Visualizing Dopamine Catabolism
The following diagrams illustrate the established metabolic pathways of dopamine.
DOT script for Dopamine Metabolism Pathway
Caption: Established metabolic pathways of dopamine.
Part 2: Characterization of this compound
This compound is a known chemical compound with established physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4468-59-1 | [6] |
| Molecular Formula | C₉H₉NO₂ | [6] |
| Molecular Weight | 163.17 g/mol | [6] |
| Melting Point | 56-57 °C | [6] |
| Boiling Point | 135-145 °C at 2 mmHg | [6] |
| Synonyms | Homovanillonitrile | [6] |
While not established as a biological metabolite of dopamine, this nitrile is recognized in synthetic chemistry. For instance, it can be chemically hydrolyzed to form homovanillic acid (HVA), the major dopamine metabolite.[5][8] This chemical relationship, however, does not imply a corresponding enzymatic pathway in biological systems. The compound has also been identified in plant species, such as Bretschneidera sinensis, where its origin is linked to glucosinolate metabolism rather than catecholamine pathways.[3]
Part 3: The Question of Nitrile Formation from Dopamine
The formation of a nitrile group from a primary amine like dopamine is a complex biochemical transformation. Natural nitrile biosynthesis is known to occur in plants, bacteria, and fungi, often as a defense mechanism.[9][10] These pathways typically involve enzymes such as cytochrome P450s and aldoxime dehydratases, which convert amino acid-derived aldoximes into nitriles.[11] Currently, there is no documented evidence of such enzymatic machinery acting on dopamine or its immediate derivatives to produce this compound in mammalian systems.
Part 4: Analytical Methodologies and Experimental Considerations
The analysis of dopamine and its metabolites is routinely performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or Mass Spectrometry (MS). A hypothetical workflow for investigating the presence of this compound as a potential dopamine metabolite would involve the following steps.
Hypothetical Experimental Workflow
-
Sample Collection: Collection of relevant biological matrices (e.g., urine, plasma, cerebrospinal fluid, or brain tissue homogenates) from subjects or animal models.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate catechols and related metabolites.
-
Chromatographic Separation: Reversed-phase HPLC to separate the analytes of interest.
-
Detection and Quantification: Tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection, using a stable isotope-labeled internal standard for accurate quantification.
DOT script for a Hypothetical Analytical Workflow
References
- 1. Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile|33630-46-5 [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxybenzyl cyanide (14191-95-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile biosynthesis in nature: how and why? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 10. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Presence of Homovanillonitrile in the Plant Kingdom: A Technical Review
Despite extensive investigation into the vast and complex world of plant secondary metabolites, there is currently no definitive scientific evidence to confirm the natural occurrence of homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile) in plants. This technical guide, intended for researchers, scientists, and drug development professionals, explores the current state of knowledge, addresses the absence of direct evidence, and delves into the biosynthesis of closely related, naturally occurring compounds that share its core chemical scaffold. While homovanillonitrile itself remains elusive in the botanical realm, its structural relatives, such as vanillin, vanillyl alcohol, and vanillylamine, are well-documented plant products, playing significant roles in flavor, fragrance, and defense.
Homovanillonitrile: An Overview
Homovanillonitrile, also known by its systematic name this compound, is a nitrile compound featuring a vanillyl group. Its chemical structure has prompted interest in its potential biological activities and has led to its chemical synthesis, often utilizing naturally derived precursors like vanillin. However, the crucial distinction remains that its presence as a direct product of plant metabolism has not been substantiated in peer-reviewed literature.
The Vanillyl Moiety in Plants: A Common Biosynthetic Theme
While homovanillonitrile is not documented as a natural product, the vanillyl functional group is a recurring motif in plant biochemistry, originating from the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide array of secondary metabolites in plants.
Biosynthesis of Vanillin and Related Compounds
The biosynthesis of vanillin, a globally recognized flavor compound, provides a key insight into the formation of the vanillyl group in plants. The pathway, particularly well-studied in vanilla orchids (Vanilla planifolia), involves several enzymatic steps starting from the amino acid L-phenylalanine. While the precise sequence of all reactions is still under investigation, a generally accepted route proceeds as follows:
-
Deamination: Phenylalanine is converted to cinnamic acid.
-
Hydroxylation and Methylation: A series of enzymatic reactions, including hydroxylation and O-methylation, transform cinnamic acid into ferulic acid.
-
Side-Chain Shortening: The three-carbon side chain of ferulic acid is shortened to a one-carbon aldehyde, yielding vanillin.
From vanillin, other related compounds can be synthesized in plants. For instance, in Capsicum species (chili peppers), vanillin is a precursor to vanillylamine, a key component in the biosynthesis of capsaicinoids, the compounds responsible for their pungency.[1][2][3][4] This transformation is catalyzed by the enzyme vanillin aminotransferase.[2][3] Additionally, vanillin can be reduced to form vanillyl alcohol, a reaction catalyzed by cinnamyl alcohol dehydrogenase, which is also involved in lignin synthesis.[5]
The following diagram illustrates the central role of vanillin in the biosynthesis of vanillylamine and vanillyl alcohol, which are precursors to capsaicinoids and capsiates, respectively, in Capsicum plants.
Methodologies for the Analysis of Related Phenylpropanoids
Although no specific protocols exist for the extraction and quantification of homovanillonitrile from plant matrices due to its unconfirmed natural occurrence, the methodologies employed for the analysis of structurally similar compounds like vanillin and its derivatives are well-established. These protocols can serve as a foundational reference should homovanillonitrile be discovered in a natural source in the future.
Table 1: General Experimental Protocols for the Analysis of Vanillin and Related Compounds in Plants
| Step | Methodology | Description |
| 1. Sample Preparation | Grinding and Lyophilization | Plant material (e.g., fruits, leaves) is typically frozen in liquid nitrogen, ground to a fine powder, and often lyophilized (freeze-dried) to remove water and preserve the chemical integrity of the metabolites. |
| 2. Extraction | Solvent Extraction | The powdered plant material is extracted with an appropriate organic solvent. Common solvents include methanol, ethanol, or ethyl acetate, often in aqueous mixtures. The choice of solvent depends on the polarity of the target compounds. Extraction can be performed through maceration, sonication, or accelerated solvent extraction. |
| 3. Purification/Fractionation | Liquid-Liquid Partitioning & Chromatography | The crude extract may be subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. Further purification is often achieved using column chromatography (e.g., silica gel, Sephadex) or solid-phase extraction (SPE) to isolate fractions enriched in the compounds of interest. |
| 4. Identification and Quantification | HPLC, GC-MS, and NMR | High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common method for the separation and quantification of phenylpropanoids. Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, particularly for more volatile compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of isolated compounds. |
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Vanillylamine - Wikipedia [en.wikipedia.org]
- 3. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to Vanillylamine in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vanillin reduction in the biosynthetic pathway of capsiate, a non-pungent component of Capsicum fruits, is catalyzed by cinnamyl alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Hydroxy-3-methoxyphenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and structural assignments.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₉NO₂, with a molecular weight of 163.17 g/mol .[1][2] The spectroscopic data presented below has been compiled from various sources and is essential for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.81-6.90 | m | 3H | Ar-H |
| 5.73 | br s | 1H | OH |
| 3.90 | s | 3H | -OCH ₃ |
| 3.68 | s | 2H | -CH ₂CN |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)[3]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~146 | C -OH |
| ~145 | C -OCH₃ |
| ~122 | Ar-C |
| ~121 | Ar-C H |
| ~117 | C N |
| ~115 | Ar-C H |
| ~112 | Ar-C H |
| 56.0 | -OC H₃ |
| ~22 | -C H₂CN |
Note: These are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, methoxy, aromatic, and nitrile groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (phenolic) |
| ~3050-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~2250 | C≡N stretch (nitrile) |
| ~1600, ~1510, ~1450 | C=C stretch (aromatic ring) |
| ~1270, ~1030 | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 163.[5]
Predicted Mass Spectrometry Data
| m/z | Ion |
| 164.07060 | [M+H]⁺ |
| 163.06277 | [M]⁺ |
| 186.05254 | [M+Na]⁺ |
Source: PubChemLite[5]
A plausible fragmentation pattern under electron ionization would involve the loss of functional groups to form stable carbocations. A key fragmentation would be the benzylic cleavage to form the stable tropylium-like ion.
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are acquired on a 400 MHz spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the CDCl₃ solvent.
-
For ¹H NMR, a standard single-pulse experiment is performed.
-
For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon atom.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Gently grind the mixture with a pestle to a fine, uniform powder.
-
Transfer a portion of the powder into a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
A small amount of the solid this compound is introduced into the mass spectrometer via a direct insertion probe.
-
The sample is heated to induce vaporization into the ion source.
Ionization and Analysis:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the resulting data.
References
In Vitro Mechanism of Action of 4-Hydroxy-3-methoxyphenylacetonitrile and Structurally Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Hydroxy-3-methoxyphenylacetonitrile, a phenolic compound, belongs to a class of molecules that have garnered significant interest in biomedical research due to their diverse biological activities. While direct in vitro studies on the mechanism of action of this compound are limited, a comprehensive understanding can be extrapolated from the analysis of structurally similar compounds containing the core 4-hydroxy-3-methoxyphenyl moiety. This technical guide consolidates the current knowledge from in vitro studies on these related compounds, focusing on their anti-inflammatory, antioxidant, and apoptosis-inducing properties. The information presented herein is intended to provide a foundational understanding and guide future research into the specific mechanisms of this compound.
Core Biological Activities and Mechanisms of Structurally Related Compounds
Phenolic compounds characterized by a 4-hydroxy-3-methoxyphenyl group exhibit a range of biological effects, primarily attributed to their ability to modulate cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Anti-inflammatory Activity
Compounds with a 4-hydroxy-3-methoxyphenyl structure have demonstrated potent anti-inflammatory effects in vitro. A key mechanism involves the inhibition of pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
For instance, the phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistic studies revealed that HHMP treatment inhibits the activation of NF-κB and MAPK signaling pathways and prevents the nuclear translocation of the p65 subunit of NF-κB[1].
Signaling Pathway: Inhibition of NF-κB and MAPK Pathways
Caption: Inhibition of LPS-induced inflammatory pathways.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a well-established mechanism contributing to their cellular protective effects. The presence of phenolic hydroxyl and methoxy groups on the benzene ring is crucial for this activity. These groups can donate electrons to neutralize free radicals. The antioxidant activity of phenolic acids with structures similar to this compound is influenced by the number and position of these functional groups[2]. In general, a higher number of methoxyl groups correlates with increased antioxidant activity[2]. Furthermore, the electron-donating nature of the phenolic hydroxyl group enhances the overall antioxidant potential[2].
Apoptosis Induction in Cancer Cells
Structurally related compounds have been shown to induce apoptosis in cancer cells, suggesting a potential anti-cancer role. For example, the ginger-derived compound 1-(4'-hydroxy-3'-methoxyphenyl)-5-methoxydecan-3-one (HMPM) exhibits antiproliferative activity against triple-negative breast cancer (TNBC) cells by inducing oxidative stress-dependent apoptosis[3]. HMPM treatment leads to an increase in reactive oxygen species (ROS) and mitochondrial oxidative stress, a decrease in mitochondrial membrane potential, and the activation of caspases 3 and 8[3]. This culminates in oxidative DNA damage and programmed cell death[3].
Signaling Pathway: Induction of Apoptosis via Oxidative Stress
Caption: Oxidative stress-mediated apoptosis pathway.
Quantitative Data Summary
The following table summarizes quantitative data for structurally related compounds, providing insights into their potency.
| Compound Name | Assay | Cell Line | Endpoint | Result | Reference |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | NO Production Inhibition | RAW 264.7 | IC50 | Dose-dependent inhibition reported | [1] |
| 1-(4'-hydroxy-3'-methoxyphenyl)-5-methoxydecan-3-one (HMPM) | Antiproliferation | Hs578T, MDA-MB-231 | Sensitivity | High sensitivity observed | [3] |
| 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) | Aβ42 Aggregation Inhibition | N/A | EC50 | 5328 µM - 6370 µM | [4] |
Detailed Experimental Protocols
Below are generalized protocols for key experiments used to elucidate the mechanisms of action of phenolic compounds.
Western Blot Analysis for Signaling Protein Expression
Objective: To determine the effect of the test compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., NF-κB, MAPK).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a suitable density and allow them to adhere overnight. Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30 minutes for phosphorylation studies, 24 hours for total protein expression).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-p38, p38, iNOS, COX-2) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Workflow: Western Blot Analysis
Caption: Western blot experimental workflow.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., a cancer cell line) in a 6-well plate and treat with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Workflow: Annexin V/PI Apoptosis Assay
Caption: Apoptosis assay workflow.
References
- 1. Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginger-derived 1-(4'-hydroxy-3'-methoxyphenyl)-5-methoxydecan-3-one (HMPM) induces apoptosis and DNA damage against triple-negative breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Properties of 4-Hydroxy-3-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 4-Hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details established synthetic protocols, presents key quantitative data, and outlines the logical workflow for its preparation.
Compound Profile
-
Compound Name: this compound
-
Synonyms: Homovanillonitrile, (4-Hydroxy-3-methoxyphenyl)acetonitrile, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile, 2-Methoxy-4-(cyanomethyl)phenol[1][2]
Quantitative Data Summary
The following tables summarize the physical properties and reaction parameters for the synthesis of this compound based on published methods.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 53-54 °C | [4] |
| 56-57 °C | ||
| Boiling Point | 140-144 °C at 0.1 mmHg | [4][5] |
| 135-145 °C at 2 mmHg | ||
| Assay Purity | 99% |
Table 2: Summary of Synthetic Protocols
| Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Source |
| Vanillyl alcohol | Sodium cyanide (NaCN) | Dimethylformamide (DMF) | 120 °C | 24 hours | 68% | [3] |
| N-Methylvanillylamine | Sodium cyanide (NaCN), Acetic acid, Water | Dimethylsulfoxide (DMSO) | 125 °C | 2 hours | 94% | [4] |
| N-Methylvanillylamine | Anhydrous hydrocyanic acid (HCN) | Dimethylsulfoxide (DMSO) | 125 °C | 2 hours | 87% | [4] |
| 3-Methoxy-4-hydroxybenzyl alcohol | Potassium cyanide (KCN), Acetic acid | Dimethylsulfoxide (DMSO) | 125 °C | 2 hours | 88% | [5] |
| 3-Methoxy-4-hydroxybenzyl alcohol | Anhydrous hydrocyanic acid (HCN) | Dimethylsulfoxide (DMSO) | 125 °C | 2 hours | 82% | [5] |
Experimental Protocols
Detailed methodologies for the chemical synthesis of this compound are provided below. These protocols are based on established literature and patents.
Synthesis from Vanillyl Alcohol
This protocol is adapted from a method utilizing vanillyl alcohol and sodium cyanide.[3]
Procedure:
-
Dissolve vanillyl alcohol (0.12 mol) in dimethylformamide (300 mL) under a nitrogen atmosphere.
-
Add sodium cyanide (0.14 mol) to the solution.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
Cool the solution to room temperature and cautiously add water (100 mL).
-
Basify the reaction mixture to a pH of 10 using solid sodium hydroxide.
-
Remove the dimethylformamide by distillation.
-
Add water (250 mL) and acetic acid (20 mL) to achieve a neutral pH (~7).
-
Extract the aqueous mixture with chloroform (5 x 100 mL).
-
Combine the organic extracts and wash with water (5 x 50 mL).
-
Dry the organic layer over magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure to yield the product as a brown oil.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 3.68 (2H, s, CH₂Ar), 3.90 (3H, s, OCH₃), 5.73 (1H, br s, OH), 6.81-6.90 (3H, m, Ar-H).[3]
Synthesis from N-Methylvanillylamine
This high-yield protocol utilizes N-methylvanillylamine as the starting material.[4]
Procedure:
-
Suspend N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) in dimethylsulfoxide (1 L).
-
Heat the suspension to 125 °C to dissolve the solids.
-
At 125 °C, add a solution of glacial acetic acid (100 mL) in water (200 mL).
-
Stir the mixture for an additional 2 hours under a nitrogen atmosphere at 125 °C.
-
Cool the reaction to 80 °C and distill off the dimethylsulfoxide under a water-pump vacuum.
-
To the residue, add water (900 mL) and extract with chloroform (350 mL).
-
Wash the chloroform phase with water and dry with sodium sulfate.
-
Distill off the chloroform in vacuo to obtain an oil.
-
Cool the oil and seed with a crystal to induce crystallization.
Synthesis from 3-Methoxy-4-hydroxybenzyl alcohol
This method provides an alternative route starting from 3-methoxy-4-hydroxybenzyl alcohol.[5]
Procedure:
-
Suspend 3-methoxy-4-hydroxybenzyl alcohol (185 g) and potassium cyanide (90 g) in dimethylsulfoxide (1,250 mL).
-
Heat the mixture to 125 °C.
-
Add glacial acetic acid (80 g) dropwise over 1 hour while stirring.
-
Continue stirring for an additional 2 hours at 125 °C.
-
Cool the mixture to 90 °C and remove the dimethylsulfoxide via vacuum distillation.
-
Stir the residue with water (1,200 mL) and chloroform (400 mL).
-
Separate the chloroform phase and re-extract the aqueous phase with another 400 mL of chloroform.
-
Combine the chloroform phases, wash with water, and dry with sodium sulfate.
-
Remove the chloroform by vacuum distillation to yield an oil that crystallizes upon cooling.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the described synthetic methods for this compound.
Caption: Synthetic routes to this compound.
Caption: General purification workflow for this compound.
References
- 1. This compound [drugfuture.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 5. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
Physical and chemical properties of homovanillonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homovanillonitrile, systematically known as 4-hydroxy-3-methoxyphenylacetonitrile, is a nitrile compound of significant interest in various scientific domains. It serves as a key intermediate in the synthesis of pharmaceuticals and is recognized as a metabolite of the neurotransmitter dopamine.[1] This technical guide provides an in-depth overview of the physical and chemical properties of homovanillonitrile, detailed experimental protocols, and an exploration of its role in biological pathways.
Physical and Chemical Properties
Homovanillonitrile is a solid at room temperature with a melting point in the range of 56-57 °C.[2] Its structural characteristics and other key physical properties are summarized in the tables below.
Identification and Structure
| Property | Value |
| CAS Number | 4468-59-1 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | (4-hydroxy-3-methoxyphenyl)acetonitrile |
| Synonyms | Homovanillonitrile, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile |
| SMILES | COc1cc(CC#N)ccc1O |
| InChI | 1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 |
Physical Properties
| Property | Value |
| Melting Point | 56-57 °C |
| Boiling Point | 135-145 °C at 2 mmHg |
Spectroscopic Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of homovanillonitrile would be expected to show the following signals: a singlet for the methoxy group protons, a singlet for the benzylic protons, and signals for the three aromatic protons, along with a broad singlet for the hydroxyl proton.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of homovanillonitrile provides detailed information about its carbon framework.
| Chemical Shift (ppm) | Assignment |
| Not available | Aromatic C-OH |
| Not available | Aromatic C-OCH₃ |
| Not available | Aromatic CH |
| Not available | Aromatic CH |
| Not available | Aromatic C-CH₂CN |
| Not available | Aromatic CH |
| ~118 | -C≡N |
| ~56 | -OCH₃ |
| ~23 | -CH₂CN |
Note: Specific peak assignments for all aromatic carbons were not found in the provided search results. The chemical shift for the nitrile carbon is a typical value for this functional group.
Infrared (IR) Spectroscopy
The IR spectrum of homovanillonitrile is characterized by several key absorption bands that correspond to its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 (broad) | O-H stretch (phenolic) |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~2250 | C≡N stretch (nitrile) |
| ~1600, ~1515, ~1450 | Aromatic C=C skeletal vibrations |
| ~1270, ~1030 | C-O stretch (aryl ether) |
Note: The exact peak positions can vary slightly depending on the sample preparation method.
Mass Spectrometry
The mass spectrum of homovanillonitrile would show a molecular ion peak (M⁺) at m/z 163, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic cleavages of the benzyl group.
| m/z | Possible Fragment |
| 163 | [M]⁺ (Molecular ion) |
| 148 | [M - CH₃]⁺ |
| 134 | [M - HCN]⁺ |
| 122 | [M - CH₂CN]⁺ |
Note: This is a predicted fragmentation pattern based on the structure of homovanillonitrile.
Chemical Properties and Reactivity
Synthesis
Homovanillonitrile can be synthesized from vanillyl alcohol. One common method involves the reaction of vanillyl alcohol with sodium cyanide in a solvent such as dimethylformamide (DMF) at an elevated temperature.[3]
Hydrolysis
The nitrile group of homovanillonitrile can be hydrolyzed under acidic or basic conditions to yield homovanillic acid, a major metabolite of dopamine.[4]
Reduction
The nitrile group can be reduced to a primary amine, yielding 2-(4-hydroxy-3-methoxyphenyl)ethylamine, also known as homovanillylamine. This transformation can be achieved through catalytic hydrogenation.
Stability and Storage
Homovanillonitrile should be stored in a cool, dry place, away from strong oxidizing agents.[2] Information on its degradation pathways is limited, but like many phenolic compounds, it may be susceptible to oxidation over time.
Experimental Protocols
Synthesis of Homovanillonitrile from Vanillyl Alcohol[3]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve vanillyl alcohol (0.12 mol) in 300 mL of N,N-dimethylformamide (DMF).
-
Addition of Cyanide: Add sodium cyanide (0.14 mol) to the solution.
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature and cautiously add 100 mL of water.
-
Basify the mixture to pH 10 with solid sodium hydroxide.
-
Remove the DMF by distillation under reduced pressure.
-
Add 250 mL of water and then acetic acid until a neutral pH (~7) is reached.
-
-
Extraction: Extract the aqueous mixture with chloroform (5 x 100 mL).
-
Purification:
-
Combine the organic extracts and wash with water (5 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product as a brown oil.
-
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate).[5]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude homovanillonitrile in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified homovanillonitrile.
Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-25 mg of homovanillonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution into a clean NMR tube.
-
IR Spectroscopy (KBr Pellet): Grind 1-2 mg of homovanillonitrile with approximately 100 mg of dry potassium bromide (KBr) until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a pellet press.
-
Mass Spectrometry (EI): Dissolve a small amount of homovanillonitrile in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Dilute this solution further to the low µg/mL range before injection into the mass spectrometer.
Biological Role and Signaling Pathway
Homovanillonitrile is a metabolite in the dopamine metabolic pathway. Dopamine is a crucial neurotransmitter in the brain, and its metabolism is tightly regulated by several enzymes.[6][7][8]
Dopamine Metabolism Pathway
Dopamine is primarily metabolized by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The action of these enzymes on dopamine leads to the formation of homovanillic acid (HVA).[6][7][8] While homovanillonitrile itself is not a direct product in the main pathway, it is closely related to HVA and can be considered part of the broader metabolic network.
Caption: Simplified dopamine metabolism pathway leading to homovanillic acid.
Biological Activity
While research has focused more on the derivatives of homovanillonitrile for their potential anticancer and antimicrobial activities, the parent compound itself serves as an important scaffold for drug design.[1] Limited information is available on the specific biological activities of homovanillonitrile.
Safety Information
Homovanillonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes.
-
Conclusion
Homovanillonitrile is a valuable chemical compound with important applications in synthetic chemistry and potential relevance in neurobiology. This guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic data, and relevant experimental protocols. Further research is warranted to fully elucidate its solubility profile, detailed spectroscopic characteristics, and its specific biological activities to unlock its full potential in drug discovery and development.
References
- 1. shutterstock.com [shutterstock.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. en.humanmetabolome.com [en.humanmetabolome.com]
An In-depth Technical Guide to 4-Hydroxy-3-methoxyphenylacetonitrile
This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxyphenylacetonitrile, a significant chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Nomenclature and Synonyms
This compound is known by a variety of names across different nomenclature systems and commercial sources. A clear understanding of these synonyms is crucial for effective literature and database searches.
Systematic and Common Names:
-
IUPAC Name: (4-Hydroxy-3-methoxyphenyl)acetonitrile
-
Common Synonyms: Homovanillonitrile, 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile, 2-Methoxy-4-(cyanomethyl)phenol, 4-Hydroxy-3-methoxybenzeneacetonitrile.[1][2]
The structural representation of the molecule is provided below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [3][4] |
| Molecular Weight | 163.17 g/mol | [3][4][5] |
| Melting Point | 56-57 °C | |
| Boiling Point | 135-145 °C at 2 mmHg | |
| CAS Number | 4468-59-1 | [3][4][5] |
| EC Number | 224-739-5 | [3][5] |
| InChI | 1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 | [3] |
| InChIKey | SDVYWMWQCJEYTC-UHFFFAOYSA-N | [3] |
| SMILES | COc1cc(CC#N)ccc1O |
Experimental Protocols: Synthesis
The synthesis of this compound has been reported through various methods. Below are detailed protocols for two common synthetic routes.
Synthesis from Vanillyl Alcohol
This method involves the reaction of vanillyl alcohol with a cyanide source.
Workflow of Synthesis from Vanillyl Alcohol
Caption: Synthesis workflow of this compound from Vanillyl Alcohol.
Detailed Protocol:
-
A solution of vanillyl alcohol (18 g, 0.12 mol) in dimethylformamide (DMF, 300 mL) is prepared under a nitrogen atmosphere.
-
Sodium cyanide (NaCN, 6.9 g, 0.14 mol) is added to the solution.
-
The reaction mixture is heated to 120°C and stirred for 24 hours.
-
After cooling to room temperature, water (100 mL) is cautiously added.
-
The mixture is basified to pH 10 with solid sodium hydroxide (NaOH), and DMF is removed by distillation.
-
Water (250 mL) and acetic acid (20 mL) are added to achieve a neutral pH (~7).
-
The aqueous mixture is extracted with chloroform (5 x 100 mL).
-
The combined organic extracts are washed with water (5 x 50 mL) and dried over magnesium sulfate (MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product as a brown oil.
Synthesis from N-methylvanillylamine
This process utilizes N-methylvanillylamine and a cyanide source, which can be generated in situ.
Logical Flow of Synthesis from N-methylvanillylamine
Caption: Logical steps for the synthesis from N-methylvanillylamine.
Detailed Protocol:
-
N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) are suspended in 1 liter of dimethylsulfoxide (DMSO).
-
The mixture is heated to 125°C to dissolve the reactants.
-
A solution of glacial acetic acid (100 ml) in water (200 ml) is added at this temperature.
-
The mixture is stirred for an additional 2 hours under a nitrogen atmosphere at 125°C.
-
The reaction is then cooled to 80°C, and the DMSO is distilled off under a water-pump vacuum.
-
Water (900 ml) is added to the residue, which is then extracted with chloroform (350 ml).
-
The chloroform phase is washed by shaking with water and dried with sodium sulfate.
-
Distilling off the chloroform in vacuo yields an oil, which upon cooling and seeding, crystallizes to give the final product. The reported yield is 143 g (94% of theory).
Biological Context and Potential Applications
While direct studies on the signaling pathways of this compound are limited in publicly available literature, the structural motifs present in the molecule are found in compounds with known biological activities.
Structurally related phenolic compounds often exhibit antioxidant properties. For instance, apocynin (4-hydroxy-3-methoxy-acetophenone), which shares the same substituted phenolic ring, has demonstrated antioxidant and neuroprotective effects in various studies.
Furthermore, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its nitrile group can be hydrolyzed to a carboxylic acid, and the phenolic hydroxyl group can be further modified, making it a versatile building block in drug discovery. For example, it is a known intermediate in the preparation of the anesthetic propanidid.
The exploration of the biological activities of this compound and its derivatives remains an active area of research, with potential applications in the development of new therapeutic agents.
References
Methodological & Application
Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the production of various pharmaceuticals.[1][2] Additionally, it outlines the synthesis of a notable derivative, the anesthetic agent propanidid, to illustrate further synthetic applications.
Introduction
This compound, also known as homovanillonitrile, is a versatile chemical building block derived from vanillin, a readily available starting material.[3] Its structure is foundational for the synthesis of a range of biologically active molecules. A primary application of this compound is in the synthesis of propanidid, an ultra-short-acting intravenous anesthetic.[4][5] This document details several methods for the synthesis of the parent nitrile and its subsequent conversion to propanidid.
Synthesis of this compound
Multiple synthetic routes have been established for the preparation of this compound. The choice of method may depend on factors such as desired yield, available reagents, and reaction conditions. Below is a summary of key quantitative data from various synthetic approaches.
Data Presentation: Comparison of Synthetic Methods
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| N-Methylvanillylamine | Sodium Cyanide, Acetic Acid | Dimethylsulfoxide (DMSO) | 125 | 2 | 94 | [6][7] |
| N-Methylvanillylamine | Anhydrous Hydrocyanic Acid | Dimethylsulfoxide (DMSO) | 125 | 2 | 87 | [7][8] |
| Vanillyl Alcohol | Sodium Cyanide (NaCN) | N,N-Dimethylformamide (DMF) | 120 | 24 | 68 | [9][10] |
| 3-Methoxy-4-hydroxybenzyl alcohol | Potassium Cyanide, Acetic Acid | Dimethylsulfoxide (DMSO) | 125 | 2 | Not Specified | [4] |
| Vanillyl Alcohol | Trimethylsilyl cyanide (TMSCN), Indium(III) bromide (InBr₃) | Dichloromethane (CH₂Cl₂) | Room Temperature | 0.08 - 0.5 | 46-99 (for various benzylic alcohols) | [11] |
| Vanillyl Alcohol (via Vanillyl Chloride) | Concentrated HCl, Sodium Cyanide, Sodium Iodide | Acetone | Reflux | 16 - 20 | 74-81 (for analogous p-methoxyphenylacetonitrile) | [11] |
Experimental Protocols
The following are detailed protocols for the most common and effective synthetic methods.
Protocol 1: Synthesis from N-Methylvanillylamine with Sodium Cyanide
This method provides a high yield and purity of the final product.[1]
Materials:
-
N-Methylvanillylamine
-
Sodium Cyanide (NaCN)
-
Dimethylsulfoxide (DMSO)
-
Glacial Acetic Acid
-
Chloroform
-
Sodium Sulfate
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Suspend 160.8 g of N-methylvanillylamine and 54 g of sodium cyanide in 1 liter of dimethylsulfoxide.
-
Heat the mixture to 125°C to dissolve the solids.
-
At 125°C, add a solution of 100 ml of glacial acetic acid in 200 ml of water.
-
Stir the mixture for an additional 2 hours under a nitrogen atmosphere at 125°C.[6][7]
-
Cool the reaction to 80°C and distill off the dimethylsulfoxide under a water-pump vacuum.
-
Add 900 ml of water to the residue and extract with 350 ml of chloroform.
-
Wash the chloroform phase with water and dry with sodium sulfate.
-
Distill off the chloroform in vacuo to obtain an oil.
-
Cool the oil and seed with a crystal to induce crystallization. The resulting crystals have a melting point of 53-54°C.[6]
Protocol 2: Synthesis from Vanillyl Alcohol with Sodium Cyanide
This protocol utilizes readily available vanillyl alcohol.
Materials:
-
Vanillyl alcohol
-
Sodium Cyanide (NaCN)
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Chloroform
-
Magnesium Sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 18 g (0.12 mol) of vanillyl alcohol in 300 mL of DMF in a flask under a nitrogen atmosphere.[9]
-
Add 6.9 g (0.14 mol) of NaCN to the solution.[9]
-
Cool the solution to room temperature and cautiously add 100 mL of water.
-
Basify the reaction mixture to a pH of 10 with solid NaOH and remove the DMF by distillation.[9][10]
-
Add 250 mL of water and approximately 20 mL of acetic acid to achieve a neutral pH (~7).[9][10]
-
Extract the aqueous mixture with chloroform (5 x 100 mL).
-
Combine the organic extracts, wash with water (5 x 50 mL), and dry over MgSO₄.[9]
-
Remove the solvent under reduced pressure to yield the product as a brown oil.[9]
Synthesis of this compound Derivatives: Propanidid
This compound serves as a crucial intermediate in the synthesis of more complex molecules. A prime example is the synthesis of propanidid, which involves a multi-step process starting with the hydrolysis of the nitrile.
Protocol 3: Synthesis of Propanidid
This protocol outlines the conversion of this compound to propanidid.
Part A: Hydrolysis to 3-Methoxy-4-hydroxyphenylacetic acid
-
Reflux this compound with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidic workup) until the reaction is complete (monitored by TLC).
-
After cooling, extract the product into a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer to yield 3-methoxy-4-hydroxyphenylacetic acid.
Part B: Esterification to Propyl 3-methoxy-4-hydroxyphenylacetate
-
Dissolve the 3-methoxy-4-hydroxyphenylacetic acid from Part A in propanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the mixture to reflux.
-
Upon completion, cool the mixture and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the propyl ester.
Part C: Etherification to Propanidid
-
Dissolve the propyl 3-methoxy-4-hydroxyphenylacetate from Part B in a polar aprotic solvent such as acetone or DMF.[5]
-
Add a base (e.g., K₂CO₃) and N,N-diethyl-2-chloroacetamide.[5]
-
Heat the reaction mixture to reflux until the starting material is consumed.[5]
-
Cool the reaction, filter off inorganic salts, and remove the solvent under reduced pressure.[5]
-
Purify the final product, propanidid, by column chromatography or recrystallization.[5]
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from vanillin derivatives to propanidid.
Proposed Mechanism of Action for Propanidid
The exact mechanism of action for propanidid is not fully elucidated. However, it is known to be a general anesthetic, and related compounds suggest a possible interaction with GABA-A receptors, a key target for many anesthetics.
Caption: Proposed mechanism of action for propanidid derivatives.
References
- 1. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 2. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Propanidid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. General pharmacology of propanidid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE - Google Patents [patents.google.com]
- 8. mims.com [mims.com]
- 9. Medicinal chemistry of Propanidid - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Propanidid | C18H27NO5 | CID 15004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Hydroxy-3-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile. The following methods are based on established analytical techniques and provide a strong foundation for the determination of this compound in various sample matrices.
Disclaimer: The following protocols are adapted from methodologies for structurally similar compounds. It is essential to perform in-house validation to ensure the methods meet the specific requirements of your application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of phenolic compounds. This method offers excellent separation and sensitivity for the analysis of this compound.
Application Note
This HPLC-UV method is suitable for the determination of this compound in bulk drug substances, reaction mixtures, and potentially in simple formulations. The reversed-phase C18 column effectively retains the analyte, while the gradient elution with a mobile phase of acetonitrile and acidified water allows for the separation of the target compound from impurities. Detection is performed at 280 nm, a common wavelength for phenolic compounds.
Quantitative Data Summary
The following table summarizes typical performance characteristics for an HPLC-UV method for compounds structurally similar to this compound. These values should be established during in-house method validation.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 5-7 minutes |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or another suitable acid for mobile phase modification)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute the sample solution as necessary to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often required to improve volatility and chromatographic performance.
Application Note
This GC-MS method is suitable for the trace-level quantification of this compound in complex matrices where high selectivity is required. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl ether, leading to improved peak shape and sensitivity. Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity in quantitative analysis.
Quantitative Data Summary
The following table presents estimated performance characteristics for a GC-MS method for derivatized this compound. These values should be confirmed through in-house validation.
| Parameter | Estimated Value |
| Linearity Range | 10 - 500 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 8 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | ~ 10-15 minutes (for the derivative) |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Ethyl acetate (GC grade)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Vials with PTFE-lined caps
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for semi-polar compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.
4. Standard and Sample Preparation (including Derivatization):
-
Prepare stock solutions of the analyte and internal standard in a suitable solvent (e.g., ethyl acetate).
-
To an aliquot of the standard or sample extract in a vial, add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
5. Analysis and Quantification:
-
Analyze the derivatized standards to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Analyze the derivatized samples.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. This compound possesses a chromophore and can be quantified using this technique, although it is less specific than chromatographic methods.
Application Note
This method is suitable for the rapid quantification of this compound in pure form or in simple mixtures where interfering substances that absorb at the same wavelength are absent. It is particularly useful for quick in-process checks or for the analysis of bulk material.
Quantitative Data Summary
The following table provides expected performance characteristics for a UV-Vis spectrophotometric method. These should be verified during method validation.
| Parameter | Expected Value |
| Wavelength of Maximum Absorbance (λmax) | ~278 nm |
| Linearity Range | 2 - 20 µg/mL (r² > 0.995) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 3% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (spectroscopic grade) or another suitable transparent solvent
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
3. Determination of λmax:
-
Prepare a solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 nm to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol.
-
Dilute the sample solution to a concentration expected to be within the calibration range.
6. Analysis and Quantification:
-
Measure the absorbance of the blank (methanol) and zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for quantification.
Application Notes and Protocols: Synthesis of Propanidid from 4-Hydroxy-3-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the intravenous anesthetic agent, propanidid, utilizing 4-hydroxy-3-methoxyphenylacetonitrile as a key starting material. The synthesis is a multi-step process involving nitrile hydrolysis, esterification, and etherification.
Introduction
Propanidid is an ultra-short-acting phenylacetate general anesthetic.[1] Its synthesis from this compound (also known as homovanillonitrile) proceeds through a logical three-step sequence. This document outlines the synthetic pathway and provides detailed experimental protocols for each transformation. This compound is a known intermediate in the preparation of propanidid.[2]
Synthetic Pathway Overview
The synthesis of propanidid from this compound can be conceptually divided into three key transformations:
-
Hydrolysis: The nitrile group of this compound is hydrolyzed to a carboxylic acid, yielding 3-methoxy-4-hydroxyphenylacetic acid (homovanillic acid).
-
Esterification: The resulting carboxylic acid is esterified with propanol to form propyl 3-methoxy-4-hydroxyphenylacetate.
-
Etherification: The phenolic hydroxyl group is etherified with N,N-diethyl-2-chloroacetamide to yield the final product, propanidid.
The overall synthetic scheme is depicted below.
Caption: Synthetic pathway from this compound to propanidid.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization for specific laboratory conditions and scales.
Step 1: Hydrolysis of this compound
This procedure outlines the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.
Workflow:
Caption: Workflow for the hydrolysis of this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Acid Addition: Cautiously add a 50% (v/v) solution of sulfuric acid in water.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture in an ice bath. The product, 3-methoxy-4-hydroxyphenylacetic acid, should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: The crude product can be recrystallized from water or a water/ethanol mixture to yield pure 3-methoxy-4-hydroxyphenylacetic acid. Dry the purified product under vacuum.
Step 2: Esterification of 3-Methoxy-4-hydroxyphenylacetic Acid
This protocol describes the Fischer esterification of the carboxylic acid with n-propanol.
Workflow:
Caption: Workflow for the Fischer esterification.
Protocol:
-
Reaction Setup: To a solution of 3-methoxy-4-hydroxyphenylacetic acid (1.0 eq) in an excess of n-propanol (which also acts as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Reaction: Heat the mixture to reflux for 3-5 hours. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude propyl 3-methoxy-4-hydroxyphenylacetate can be purified by column chromatography on silica gel.
Step 3: Etherification of Propyl 3-methoxy-4-hydroxyphenylacetate
This final step involves a Williamson ether synthesis to yield propanidid.
Workflow:
Caption: Workflow for the Williamson ether synthesis of propanidid.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve propyl 3-methoxy-4-hydroxyphenylacetate (1.0 eq) in a suitable polar aprotic solvent such as acetone or butanone.
-
Base Addition: Add finely pulverized anhydrous potassium carbonate (1.5-2.0 eq).
-
Alkyl Halide Addition: Add N,N-diethyl-2-chloroacetamide (1.1-1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously for 6-8 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude propanidid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) |
| 1. Hydrolysis | This compound | 3-Methoxy-4-hydroxyphenylacetic acid | 50% H₂SO₄ | Water | 85-95 |
| 2. Esterification | 3-Methoxy-4-hydroxyphenylacetic acid | Propyl 3-methoxy-4-hydroxyphenylacetate | n-Propanol, H₂SO₄ (cat.) | n-Propanol | 70-85 |
| 3. Etherification | Propyl 3-methoxy-4-hydroxyphenylacetate | Propanidid | N,N-diethyl-2-chloroacetamide, K₂CO₃ | Acetone/Butanone | 75-90 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
N,N-diethyl-2-chloroacetamide is a lachrymator and should be handled with care.
References
Synthesis of Homovanillonitrile: Application Notes and Protocols for Laboratory Researchers
Abstract
Homovanillonitrile, chemically known as (4-hydroxy-3-methoxyphenyl)acetonitrile, is a valuable intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed protocols for the laboratory-scale synthesis of homovanillonitrile starting from the readily available bio-based feedstock, vanillin. The synthesis involves a three-step process: the reduction of vanillin to vanillyl alcohol, conversion of the alcohol to a benzylic halide intermediate, and subsequent nucleophilic substitution with a cyanide salt. Alternative one-pot procedures for the conversion of vanillyl alcohol to the final product are also presented. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering a comprehensive overview of the synthetic routes, experimental procedures, and comparative data.
Introduction
The efficient synthesis of key chemical intermediates is a cornerstone of drug discovery and development. Homovanillonitrile serves as a crucial building block for more complex molecules. The protocols outlined herein utilize vanillin, a cost-effective and renewable starting material, making the synthesis both economically and environmentally favorable. The described methods are based on established and reliable organic transformations, providing a solid foundation for laboratory preparation of this important nitrile.
Overall Synthetic Pathway
The primary synthetic route described is a three-step process starting from vanillin.
Caption: Three-step synthesis of homovanillonitrile from vanillin.
An alternative, more direct conversion from vanillyl alcohol is also described.
Caption: One-pot synthesis of homovanillonitrile from vanillyl alcohol.
Data Presentation
The following tables summarize the quantitative data for the different synthetic steps.
Table 1: Step 1 - Reduction of Vanillin to Vanillyl Alcohol
| Parameter | Value | Reference |
| Starting Material | Vanillin | [1][2] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1][2] |
| Solvent | Ethanol / 1M NaOH | [1][2] |
| Reaction Temperature | 0°C to Room Temperature | [1][2] |
| Reaction Time | ~20 minutes | [1][3] |
| Work-up | Acidification with HCl, Filtration | [1][2] |
| Typical Yield | Not specified, but generally high for this type of reduction. |
Table 2: Comparison of Methods for Conversion of Vanillyl Alcohol to Homovanillonitrile
| Parameter | Method A: Two-Step (via Vanillyl Chloride) | Method B: One-Pot (NaCN/DMF) |
| Starting Material | Vanillyl Alcohol | Vanillyl Alcohol |
| Key Reagents | Concentrated HCl, NaCN, NaI, Acetone | NaCN, N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Vigorous stirring (chlorination); Reflux (cyanation) | 120°C |
| Reaction Time | 15 min (chlorination); 16-20 hours (cyanation) | 24 hours |
| Reported Yield | 74-81% (for an analogous compound)[4] | 68%[4][5] |
| Key Advantages | Milder conditions for the cyanation step. | Fewer isolation steps. |
| Reference | [4] | [4][5] |
Experimental Protocols
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All procedures involving sodium cyanide and concentrated acids should be performed in a well-ventilated fume hood. Sodium cyanide is highly toxic and should be handled with extreme care.
Protocol 1: Step 1 - Synthesis of Vanillyl Alcohol from Vanillin[1][2]
Materials:
-
Vanillin (2.0 g, 13.1 mmol)
-
Ethanol (4.0 mL)
-
Sodium borohydride (NaBH₄) (0.5 g, 13.2 mmol)
-
1M Sodium hydroxide (NaOH) solution (3.8 mL)
-
6M Hydrochloric acid (HCl)
-
25 mL Round-bottom flask
-
Stir bar and stir plate
-
Ice bath
Procedure:
-
Place vanillin (2.0 g) and ethanol (4.0 mL) in a 25 mL round-bottom flask with a stir bar. Stir at room temperature until the vanillin is completely dissolved.
-
Cool the flask in an ice bath.
-
In a separate vial, dissolve sodium borohydride (0.5 g) in 1M NaOH solution (3.8 mL).
-
Slowly add the sodium borohydride solution dropwise to the stirred vanillin solution over a period of 10 minutes.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 10 minutes.
-
Cool the reaction mixture again in an ice bath.
-
Carefully add 6M HCl dropwise to quench the excess NaBH₄ until the evolution of hydrogen gas ceases. Check the pH to ensure the solution is acidic.
-
Continue stirring in the ice bath for an additional 10 minutes to allow the product to precipitate.
-
Collect the solid product by vacuum filtration, washing with ice-cold water.
-
Dry the product to obtain vanillyl alcohol.
Protocol 2: Synthesis of Homovanillonitrile from Vanillyl Alcohol
Part 1: Synthesis of Vanillyl Chloride
Materials:
-
Vanillyl alcohol (1 mole)
-
Concentrated hydrochloric acid (248 mL)
-
Separatory funnel
Procedure:
-
In a flask, combine vanillyl alcohol (1 mole) and concentrated hydrochloric acid (248 mL).
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the lower organic layer, which contains the vanillyl chloride.
Part 2: Synthesis of Homovanillonitrile
Materials:
-
Vanillyl chloride (from Part 1)
-
Sodium cyanide (NaCN) (1.5 moles), finely powdered
-
Sodium iodide (NaI) (10 g)
-
Dry acetone (500 mL)
-
Three-necked round-bottom flask with stirrer and reflux condenser
Procedure:
-
In the three-necked flask, place the dried vanillyl chloride.
-
Add finely powdered sodium cyanide (1.5 moles), sodium iodide (10 g), and dry acetone (500 mL).
-
Heat the mixture to reflux with vigorous stirring for 16-20 hours.
-
Cool the reaction mixture and filter with suction.
-
Wash the collected solid with additional acetone (200 mL).
-
Combine the filtrates and remove the acetone by distillation or rotary evaporation to yield the crude homovanillonitrile. Further purification may be required.
Materials:
-
Vanillyl alcohol (18 g, 0.12 mol)
-
Sodium cyanide (NaCN) (6.9 g, 0.14 mol)
-
N,N-Dimethylformamide (DMF) (300 mL)
-
Chloroform
-
Acetic acid
-
Solid Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with condenser and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, dissolve vanillyl alcohol (18 g) in DMF (300 mL) in a round-bottom flask.
-
Add sodium cyanide (6.9 g) to the solution.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
Cool the solution to room temperature and cautiously add water (100 mL).
-
Basify the mixture to pH 10 with solid NaOH and remove the DMF by distillation under reduced pressure.
-
Add water (250 mL) and acetic acid (20 mL) to achieve a neutral pH (~7).
-
Extract the aqueous mixture with chloroform (5 x 100 mL).
-
Combine the organic extracts and wash with water (5 x 50 mL).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a brown oil.
Conclusion
The synthesis of homovanillonitrile from vanillin is a practical and accessible process for a laboratory setting. The presented protocols offer different strategies, allowing researchers to choose the most suitable method based on available resources, desired yield, and reaction time. The two-step method via vanillyl chloride may offer higher yields and milder cyanation conditions, while the one-pot method provides a more streamlined procedure. Careful execution and adherence to safety precautions, particularly when handling cyanide salts, are paramount for a successful and safe synthesis.
References
Application Notes and Protocols for the Derivatization of 4-Hydroxy-3-methoxyphenylacetonitrile for GC-MS Analysis
Introduction
4-Hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and a metabolite of certain biologically active compounds, requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polar phenolic hydroxyl group and the nitrile functional group, the compound exhibits low volatility and poor chromatographic peak shape. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic resolution and enhanced sensitivity for GC-MS analysis.
This document provides a detailed protocol for the silylation of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The methodologies and quantitative data presented are based on established procedures for structurally similar compounds, such as homovanillic acid (HVA) and vanillylmandelic acid (VMA), and are expected to be directly applicable to this compound.[1][2]
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described method for the analysis of this compound, based on data from structurally related phenolic compounds and catecholamine metabolites.[3][4][5][6]
| Parameter | Expected Value | Notes |
| Linearity (R²) | > 0.99 | Based on a five-point calibration curve. |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL | Dependent on the specific instrumentation and matrix. For HVA, a similar compound, LODs as low as 4.0 pg have been reported.[5] |
| Limit of Quantitation (LOQ) | 0.5 - 15.0 ng/mL | Typically 3-5 times the LOD. |
| Accuracy (% Recovery) | 90 - 110% | Assessed by spiking a known concentration of the analyte into a blank matrix. |
| Precision (%RSD) | < 15% | For both intra-day and inter-day precision. |
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of this compound is depicted in the following diagram.
References
- 1. Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography-Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidic metabolite profiling analysis of catecholamine and serotonin as O-ethoxycarbonyl/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of homovanillic acid and vanillylmandelic acid in urine of autistic children by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of homovanillic acid and vanillylmandelic acid in neuroblastoma screening by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Homovanillonitrile Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While research on the direct anticancer properties of homovanillonitrile is limited, its derivatives, particularly those incorporating pyrimidine-5-carbonitrile and indolyl-pyrimidine scaffolds, have emerged as promising candidates in anticancer research. These synthetic compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This document provides an overview of the application of homovanillonitrile derivatives in anticancer research, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation. It is important to note that the data and protocols presented here primarily pertain to these derivatives, as the anticancer potential of the parent compound, homovanillonitrile, has not been extensively quantified in the available literature.[1]
Mechanism of Action
Homovanillonitrile derivatives exert their anticancer effects through several key mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. A significant molecular target implicated in the activity of some of these derivatives is the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[2][3][4] Inhibition of this pathway by homovanillonitrile derivatives can lead to the suppression of tumor cell proliferation and survival. For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to inhibit PI3Kδ/γ and AKT-1, leading to apoptosis in leukemia cells.[2]
Data Presentation
The cytotoxic activity of various homovanillonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing anticancer potency.
Table 1: IC50 Values of Homovanillonitrile Derivatives against Human Cancer Cell Lines
| Derivative Type | Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | 10b | HepG2 | Liver Cancer | 3.56 | [1][5] |
| A549 | Lung Cancer | 5.85 | [1][5] | ||
| MCF-7 | Breast Cancer | 7.68 | [1][5] | ||
| 11b | HCT-116 | Colorectal Carcinoma | 3.37 | [6] | |
| HepG-2 | Hepatocellular Carcinoma | 3.04 | [6] | ||
| MCF-7 | Breast Cancer | 4.14 | [6] | ||
| A549 | Non-small cell lung cancer | 2.4 | [6] | ||
| 4d | K562 | Leukemia | Not specified | [2] | |
| 7f | K562 | Leukemia | Not specified | [2] | |
| Indolyl-pyrimidine | 4g | MCF-7 | Breast Cancer | 5.1 | [1] |
| HepG2 | Liver Cancer | 5.02 | [1] | ||
| HCT-116 | Colon Cancer | 6.6 | [1] | ||
| 8 | IGROV1 | Ovarian Cancer | < 0.01 | [7] |
Note: Specific IC50 values for the parent compound, homovanillonitrile, were not found in the reviewed literature, which prevents a direct quantitative comparison. The efficacy of the derivatives is inferred from their potent activities against various cancer cell lines.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by homovanillonitrile derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for screening homovanillonitrile derivatives for anticancer activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of homovanillonitrile derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Homovanillonitrile derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the homovanillonitrile derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plates for 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by homovanillonitrile derivatives.
Materials:
-
Cancer cell lines
-
Homovanillonitrile derivatives
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of homovanillonitrile derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of homovanillonitrile derivatives on cell cycle progression.
Materials:
-
Cancer cell lines
-
Homovanillonitrile derivatives
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for a specified time.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
Conclusion
Derivatives of homovanillonitrile have demonstrated notable potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines, often through the modulation of critical signaling pathways like PI3K/AKT. The data and protocols provided herein offer a foundational framework for researchers to further investigate and develop these promising compounds. Future research should focus on in vivo efficacy, toxicity profiling, and a more detailed elucidation of their molecular mechanisms to pave the way for potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and cytotoxicity evaluation of novel indolylpyrimidines and indolylpyrazines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. scispace.com [scispace.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Properties of 4-Hydroxy-3-methoxyphenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Derivatives of 4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile, represent a class of compounds with potential biological activities. This document provides a framework of application notes and detailed experimental protocols for the screening and evaluation of the antimicrobial properties of these derivatives.
Note on Current Research Landscape: Extensive literature searches indicate that while the synthesis of this compound and its parent compounds has been described, there is limited publicly available data specifically detailing the antimicrobial activities of a broad series of its derivatives. The following data and protocols are presented as a representative guide for researchers venturing into the antimicrobial evaluation of this class of compounds, based on established methodologies for similar synthetic molecules. The quantitative data presented in the tables are derived from studies on structurally related nitrile-containing compounds and should be considered illustrative placeholders pending experimental validation on this compound derivatives.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize hypothetical MIC values for a theoretical series of this compound derivatives against common bacterial and fungal pathogens.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| HMVN-01 | Unsubstituted | >128 | >128 | >128 |
| HMVN-02 | 5-Chloro | 64 | 128 | >128 |
| HMVN-03 | 5-Bromo | 32 | 64 | 128 |
| HMVN-04 | 5-Nitro | 16 | 32 | 64 |
| HMVN-05 | 2-Methyl | >128 | >128 | >128 |
| HMVN-06 | 2,5-Dichloro | 16 | 64 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 |
Table 2: In Vitro Antifungal Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Derivative Substitution | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) |
| HMVN-01 | Unsubstituted | >128 | >128 |
| HMVN-02 | 5-Chloro | 128 | >128 |
| HMVN-03 | 5-Bromo | 64 | 128 |
| HMVN-04 | 5-Nitro | 32 | 64 |
| HMVN-05 | 2-Methyl | >128 | >128 |
| HMVN-06 | 2,5-Dichloro | 32 | 64 |
| Amphotericin B | (Control) | 1 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antimicrobial screening results. Below are standard protocols for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Bacterial and fungal strains (e.g., ATCC reference strains)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum, but no test compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
Materials:
-
Test compounds
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer
Procedure:
-
Plate Preparation: Prepare MHA or SDA plates and allow them to solidify.
-
Inoculation: Spread a standardized microbial suspension (0.5 McFarland) evenly over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration) into each well.
-
Controls: Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution method.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel antimicrobial compounds.
Application Notes and Protocols: The Use of Apocynin (4-Hydroxy-3-methoxyacetophenone) in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring methoxy-substituted catechol isolated from the roots of Apocynum cannabinum and Picrorhiza kurroa.[1][2] It is widely utilized in cell culture studies as a selective inhibitor of NADPH oxidase (NOX), a key enzyme responsible for the production of reactive oxygen species (ROS).[1] By mitigating oxidative stress, Apocynin serves as a valuable tool for investigating the role of ROS in a multitude of cellular processes and disease models. Its anti-inflammatory and neuroprotective properties have been demonstrated in various in vitro and in vivo studies.[2]
These application notes provide a comprehensive overview of the use of Apocynin in cell culture, including its mechanism of action, common applications, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of Apocynin is the inhibition of the NADPH oxidase enzyme complex.[1] In phagocytic cells, Apocynin is metabolized by peroxidases into a symmetrical dimer, which is the active inhibitory compound. This active form is thought to prevent the translocation of the cytosolic subunit p47phox to the cell membrane, a critical step in the assembly and activation of the NADPH oxidase complex.[1] This inhibition leads to a significant reduction in the production of superoxide anions (O₂⁻) and other downstream ROS.[1][3]
Beyond NADPH oxidase inhibition, Apocynin has been shown to modulate other signaling pathways, including:
-
NF-κB Pathway: Apocynin can prevent the activation of the nuclear transcription factor NF-κB, a key regulator of inflammation.[1][4]
-
MAPK Pathway: It has been observed to decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK).
-
Toll-like Receptor 4 (Tlr4) Signaling: In models of cerebral infarction, Apocynin has been shown to suppress the Tlr4/NF-κB signaling pathway.[4]
It is important to note that in some non-phagocytic cell types, or at initial time points, Apocynin may exhibit pro-oxidant effects.[5] Therefore, the specific effects of Apocynin should be carefully evaluated within the context of the experimental system being used.
Applications in Cell Culture
Apocynin is a versatile tool for a wide range of cell culture applications, primarily centered around the study of oxidative stress-related pathologies.
-
Neuroprotection: Investigating the role of oxidative stress in neuronal cell death and neurodegenerative diseases.[1][2] Apocynin has been used to protect neuronal cells from ischemia-reperfusion injury and other oxidative insults.[1]
-
Anti-inflammatory Studies: Elucidating the role of ROS in inflammatory responses in cell lines such as macrophages and endothelial cells.[1]
-
Cancer Research: Studying the involvement of NADPH oxidase and ROS in cancer cell migration and proliferation.[1] For instance, it has been shown to inhibit the proliferation of lung cancer cells and induce apoptosis.[6]
-
Cardiovascular Research: Examining the impact of oxidative stress on cardiac and vascular cells in models of heart disease.
-
Metabolic Diseases: Investigating the effects of high glucose-induced oxidative stress in cell types like tenocytes, relevant to diabetic complications.[7]
Quantitative Data
The effective concentration of Apocynin can vary depending on the cell type and experimental conditions. Below is a summary of reported quantitative data.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (NADPH Oxidase Inhibition) | 10 µM | Activated Human Neutrophils | [1] |
| Effective Concentration (Anti-proliferative) | 1 - 8 µM | A549 Human Lung Cancer Cells | [6] |
| EC₅₀ (Peak Na⁺ Current Stimulation) | 13.2 µM | GH3 Pituitary Cells | [8] |
| EC₅₀ (Late Na⁺ Current Stimulation) | 2.8 µM | GH3 Pituitary Cells | [8] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is adapted for assessing the neuroprotective effects of Apocynin against hydrogen peroxide (H₂O₂)-induced toxicity in a neuronal cell line.[9]
Objective: To evaluate the protective effect of Apocynin on H₂O₂-induced cell death in SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Apocynin (stock solution prepared in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of Apocynin (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, e.g., 100-200 µM) for 24 hours. A control group without H₂O₂ should be included.
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Determine the concentration of Apocynin that provides 50% protection (EC₅₀).
Protocol 2: Inhibition of Pro-inflammatory Response in Macrophages
Objective: To assess the effect of Apocynin on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Apocynin (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Apocynin (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no Apocynin) and an LPS-only control group.
-
Nitric Oxide (NO) Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
-
-
Data Analysis: Calculate the percentage inhibition of NO production by Apocynin compared to the LPS-only control.
Visualizations
Signaling Pathways Modulated by Apocynin
Caption: Signaling pathways modulated by Apocynin.
General Experimental Workflow for Cell Culture Studies with Apocynin
Caption: General workflow for in vitro studies with Apocynin.
References
- 1. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4'-Hydroxy-3'-methoxyacetophenone | 498-02-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Apocynin promotes neural function recovery and suppresses neuronal apoptosis by inhibiting Tlr4/NF-κB signaling pathway in a rat model of cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of NADPH oxidase inhibitor apocynin on human lung cancer A549 cells via Bcl-2, Bax, caspase-3, and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of apocynin in vitro on high glucose-induced oxidative stress on tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the High-Yield Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile
Introduction
4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile, is a valuable chemical intermediate in the pharmaceutical industry. It serves as a key precursor for the synthesis of various active pharmaceutical ingredients, including the narcotic propanidid.[1][2] The efficiency of its synthesis is therefore of significant interest to researchers and professionals in drug development and organic synthesis. This document provides detailed protocols for high-yield synthetic routes to this compound, presents comparative data for different methodologies, and includes a generalized workflow for the synthesis process.
Comparative Data of Synthesis Methods
Several methods have been developed for the synthesis of this compound, starting from readily available precursors such as vanillyl alcohol or its derivatives. The choice of reagents and reaction conditions significantly impacts the reaction time and overall yield. The following table summarizes quantitative data from prominent high-yield methods.
| Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Vanillyl alcohol | Sodium Cyanide (NaCN) | N,N-Dimethylformamide (DMF) | 120°C | 24 h | 68% | [3] |
| 3-Methoxy-4-hydroxybenzyl alcohol | Potassium Cyanide (KCN), Acetic Acid | Dimethylsulfoxide (DMSO) | 125°C | 3 h | 88% | [2] |
| N-methylvanillylamine | Sodium Cyanide (NaCN), Acetic Acid, Water | Dimethylsulfoxide (DMSO) | 125°C | 2 h | 88-94% | [1] |
| N-methylvanillylamine | Anhydrous Hydrocyanic Acid (HCN) | Dimethylsulfoxide (DMSO) | 125°C | 2 h | 87% | [1] |
Visualized Experimental Workflow
The general process for synthesizing this compound involves the reaction of a suitable precursor with a cyanide source, followed by a series of workup and purification steps to isolate the final product.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols
Safety Precaution: These protocols involve the use of highly toxic cyanide compounds (KCN, NaCN, HCN). All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). Acidification of cyanide salts generates extremely toxic hydrogen cyanide (HCN) gas. Have an appropriate cyanide poisoning antidote kit and emergency plan in place.
Protocol 1: Synthesis from 3-Methoxy-4-hydroxybenzyl alcohol (Yield: 88%)[2]
This protocol describes the synthesis of the target nitrile from 3-methoxy-4-hydroxybenzyl alcohol (vanillyl alcohol) using potassium cyanide.
Materials:
-
3-Methoxy-4-hydroxybenzyl alcohol (185 g)
-
Potassium cyanide (90 g)
-
Dimethylsulfoxide (DMSO) (1,250 ml)
-
Glacial acetic acid (80 g)
-
Chloroform (800 ml total)
-
Water
-
Sodium sulfate (anhydrous)
-
Standard glassware for organic synthesis, including a multi-neck round-bottom flask, condenser, dropping funnel, and heating mantle.
Methodology:
-
Reaction Setup: Suspend 3-methoxy-4-hydroxybenzyl alcohol (185 g) and potassium cyanide (90 g) in dimethylsulfoxide (1,250 ml) in a suitable reaction flask.
-
Reaction Execution: Heat the suspension to 125°C while stirring. Once the temperature is stable, add glacial acetic acid (80 g) dropwise over the course of 1 hour.
-
Continue stirring the mixture at 125°C for an additional 2 hours.
-
Workup - Solvent Removal: Cool the reaction mixture to 90°C. Distill off the dimethylsulfoxide under a water-pump vacuum.
-
Extraction: To the residue, add water (1,200 ml) and chloroform (400 ml) and stir. Separate the chloroform phase. Extract the aqueous phase again with an additional 400 ml of chloroform.
-
Purification: Combine the chloroform phases and wash by shaking with water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the chloroform completely by distillation in vacuo. The residual oil will crystallize upon cooling. Seeding the oil can facilitate crystallization.
-
Characterization: The resulting product has a melting point of 51-53°C and a boiling point of 140-144°C at 0.1 mmHg.[2]
Protocol 2: Synthesis from N-methylvanillylamine (Yield: up to 94%)[1]
This protocol details a highly efficient method starting from N-methylvanillylamine, which can be prepared from vanillin via reductive amination. The process is notable for its reduced reaction time and high purity product.
Materials:
-
N-methylvanillylamine (160.8 g)
-
Sodium cyanide (54 g)
-
Glacial acetic acid (100 ml)
-
Dimethylsulfoxide (DMSO) (1 liter)
-
Water (200 ml for reaction, 900 ml for workup)
-
Chloroform (350 ml)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis.
Methodology:
-
Reaction Setup: Suspend N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) in dimethylsulfoxide (1 liter) in a reaction flask.
-
Reaction Execution: Heat the mixture to 125°C to dissolve the solids. At this temperature, add a solution of glacial acetic acid (100 ml) in water (200 ml).
-
Stir the mixture for a further 2 hours at 125°C under a nitrogen atmosphere.
-
Workup - Solvent Removal: Cool the reaction to 80°C and distill off the dimethylsulfoxide in a water-pump vacuum.
-
Extraction: Add water (900 ml) to the residue and extract with chloroform (350 ml).
-
Purification: Wash the chloroform phase by shaking with water and then dry it with anhydrous sodium sulfate.
-
Isolation: Distill off the chloroform in vacuo to obtain an oil. Cool the oil and seed it to induce crystallization.
-
Characterization: The final product crystals have a melting point of 53-54°C.[1] This process can yield up to 143 g (94% of theory).[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hydroxy-3-methoxyphenylacetonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and readily available starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin can be used to produce key intermediates such as vanillyl alcohol or N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine, which are then converted to the desired nitrile product.
Q2: What are the typical yields for the synthesis of this compound?
A2: Reported yields can vary significantly depending on the chosen synthetic route and reaction conditions. Yields can range from approximately 58% to as high as 94%.[1] Routes starting from N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine in polar aprotic solvents like DMSO tend to provide higher yields.[1][2]
Q3: What are the main synthetic routes to produce this compound?
A3: The primary synthetic strategies involve the cyanomethylation of a suitable precursor. Key routes include:
-
From Vanillyl Alcohol: Direct displacement of the hydroxyl group with a cyanide source.
-
From N-(lower alkyl)-vanillylamine: Reaction with a cyanide source, often generated in situ. This method has been reported to produce high yields.[1]
-
Via Vanillyl Halide: Conversion of vanillyl alcohol to a more reactive halide intermediate, followed by reaction with a cyanide salt. However, the halide intermediates can be unstable.[3]
Q4: What are the critical safety precautions to consider during this synthesis?
A4: The synthesis involves highly toxic cyanide salts (e.g., NaCN, KCN) and the potential for in-situ generation of hydrogen cyanide (HCN) gas. All manipulations involving cyanide compounds must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. A cyanide antidote kit should be readily accessible, and personnel must be trained in its use.
Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl group.[4] Using anhydrous solvents can minimize hydrolysis of the starting material or product.
-
-
Suboptimal reagents: The quality of reagents can significantly impact the outcome.
-
Solution: Use freshly distilled solvents and high-purity reagents. Ensure cyanide salts are dry and free-flowing.
-
-
Inefficient work-up: Product may be lost during the extraction and purification steps.
Q2: I am observing significant impurity formation in my final product. What are the likely impurities and how can I minimize them?
A2: Common impurities can include unreacted starting materials, intermediates, or byproducts from side reactions.
-
Unreacted Starting Material (e.g., Vanillyl Alcohol, N-methylvanillylamine):
-
Cause: Insufficient reaction time, temperature, or amount of cyanide source.
-
Solution: Increase the molar excess of the cyanide source (e.g., 1.1 to 1.5 equivalents).[2] Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
-
-
Formation of Isocyanide:
-
Cause: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom.
-
Solution: The choice of solvent can influence the selectivity. Polar aprotic solvents like DMSO or DMF generally favor the formation of the nitrile over the isonitrile.
-
-
Oxidation Products:
-
Cause: The phenolic hydroxyl group is susceptible to oxidation, especially at elevated temperatures.
-
Solution: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[4]
-
Q3: The purification of the final product is proving difficult. What are the recommended purification methods?
A3: The crude product is often obtained as an oil or a semi-solid.[4]
-
Crystallization: If the crude product is an oil, it can sometimes be induced to crystallize by cooling and seeding with a small crystal of the pure product.[1] Recrystallization from a suitable solvent system can then be employed for further purification.
-
Column Chromatography: For high purity, column chromatography on silica gel is an effective method. A common eluent system is a mixture of hexanes and ethyl acetate.[4]
-
Distillation: The product can be purified by vacuum distillation. The boiling point is reported to be in the range of 140-144°C at 0.1 mmHg.[1]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Vanillyl alcohol | NaCN | DMF | 120 | 24 | 68 | [4] |
| N-methylvanillylamine | NaCN / Acetic Acid | DMSO | 125 | 2 | 94 | [1] |
| N-methylvanillylamine | KCN / Acetic Acid | DMF | 110-130 | 6 | 58 | [1] |
| 3-methoxy-4-hydroxybenzyl alcohol | KCN / Acetic Acid | DMSO | 125 | 2 | 88 | [5] |
| 3-methoxy-4-hydroxybenzyl alcohol | HCN (anhydrous) | DMSO | 125 | 2 | 82 | [5] |
Experimental Protocols
Protocol 1: Synthesis from N-methylvanillylamine (High Yield)
This protocol is adapted from a patented procedure with a reported yield of up to 94%.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, suspend 160.8 g of N-methylvanillylamine and 54 g of sodium cyanide in 1 liter of dimethylsulfoxide (DMSO).
-
Heating: Heat the suspension to 125°C to dissolve the solids.
-
Addition of Acid: At 125°C, add a solution of 100 ml of glacial acetic acid in 200 ml of water dropwise over a period of time.
-
Reaction: Stir the mixture for an additional 2 hours at 125°C under a nitrogen atmosphere.
-
Work-up:
-
Cool the reaction mixture to 80°C.
-
Remove the DMSO by distillation under a water-pump vacuum.
-
Add 900 ml of water to the residue.
-
Extract the aqueous mixture with 350 ml of chloroform.
-
Separate the organic layer and extract the aqueous layer again with additional chloroform if necessary.
-
Combine the organic extracts and wash with water.
-
Dry the chloroform phase with anhydrous sodium sulfate.
-
-
Isolation: Remove the chloroform by distillation in vacuo to obtain an oil. The oil can be induced to crystallize by cooling and seeding.
Protocol 2: Synthesis from Vanillyl Alcohol
This protocol is based on a literature procedure with a reported yield of 68%.[4]
-
Reaction Setup: To a solution of 18 g of vanillyl alcohol in 300 mL of N,N-dimethylformamide (DMF) in a flask under a nitrogen atmosphere, add 6.9 g of sodium cyanide.
-
Heating: Heat the mixture at 120°C and stir for 24 hours.
-
Work-up:
-
Cool the solution to room temperature and cautiously add 100 mL of water.
-
Basify the reaction mixture to pH 10 with solid NaOH.
-
Remove the DMF by distillation.
-
Add 250 mL of water and then acetic acid (approx. 20 mL) until a neutral pH (~7) is achieved.
-
Extract the aqueous mixture five times with 100 mL portions of chloroform.
-
Combine the organic extracts and wash them five times with 50 mL portions of water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to yield the product as a brown oil.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound from Vanillin.
Caption: Experimental workflow for the synthesis via N-methylvanillylamine.
Caption: Logical diagram for troubleshooting low product yield.
References
- 1. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 2. DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Homovanillonitrile Synthesis
Welcome to the technical support center for the synthesis of homovanillonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during the synthesis of homovanillonitrile, ultimately helping to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to homovanillonitrile?
A1: The two most prevalent methods for synthesizing homovanillonitrile are the dehydration of homovanillylamide and the Strecker synthesis starting from a suitable aldehyde precursor like vanillin. Each method has its own set of advantages and potential challenges that can impact the final yield.
Q2: My reaction mixture has turned dark brown/black. What could be the cause?
A2: Darkening of the reaction mixture often indicates decomposition of starting materials or the product, or the formation of polymeric side products. This can be caused by excessive heat, prolonged reaction times, or the use of a strong base with sensitive phenolic compounds like vanillin derivatives. It is crucial to maintain strict control over the reaction temperature and to monitor its progress to prevent extended heating after completion.
Q3: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely side products?
A3: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common side products can include unreacted starting materials, the intermediate amide (in the case of a one-pot reaction from the acid), or products from side reactions such as hydrolysis of the nitrile back to the carboxylic acid or polymerization of the starting aldehyde.
Q4: How can I effectively monitor the progress of my homovanillonitrile synthesis?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 70:30), to separate the starting materials, intermediates, and the final product. Spot the reaction mixture alongside the starting material standards on a silica gel TLC plate to track the consumption of reactants and the formation of the product.
Q5: What is the best method to purify crude homovanillonitrile?
A5: The choice of purification method depends on the nature of the impurities. Vacuum distillation is often effective for separating homovanillonitrile from less volatile impurities. Recrystallization from a suitable solvent system, such as a mixture of ethanol and water or ethyl acetate and hexane, can be used to obtain a highly pure solid product.
Troubleshooting Guides
Scenario 1: Low Yield in Homovanillonitrile Synthesis via Dehydration of Homovanillylamide
Q: I am attempting to synthesize homovanillonitrile by dehydrating homovanillylamide, but my yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the dehydration of homovanillylamide can stem from several factors, including incomplete reaction, side reactions, and issues during workup and purification. Here is a systematic approach to troubleshoot this issue:
1. Incomplete Reaction:
-
Problem: The dehydration reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction: Use TLC to monitor the disappearance of the starting amide.
-
Increase reaction time: If starting material is still present after the initial reaction time, consider extending it.
-
Increase temperature: Gradually increase the reaction temperature while monitoring for any signs of decomposition.
-
Choice of Dehydrating Agent: Ensure the dehydrating agent is active and used in the correct stoichiometric amount. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).
-
2. Side Reactions:
-
Problem: The primary amide or the resulting nitrile can undergo side reactions.
-
Troubleshooting:
-
Hydrolysis: The nitrile product can be susceptible to hydrolysis back to the amide or carboxylic acid, especially in the presence of water and acidic or basic conditions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Decomposition: Phenolic compounds can be sensitive to high temperatures and strong reagents. Consider using milder dehydrating agents or reaction conditions.
-
3. Work-up and Purification Issues:
-
Problem: Product loss can occur during the work-up and purification steps.
-
Troubleshooting:
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
-
Purification:
-
Vacuum Distillation: Homovanillonitrile has a relatively high boiling point, so vacuum distillation is necessary to prevent decomposition at atmospheric pressure.
-
Recrystallization: If the product is a solid, select an appropriate solvent system for recrystallization to remove impurities effectively.
-
-
Experimental Protocol: Dehydration of Homovanillylamide
This protocol provides a general procedure for the dehydration of an amide to a nitrile.
| Step | Procedure |
| 1. Reaction Setup | In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homovanillylamide (1 equivalent) and an anhydrous solvent (e.g., toluene or acetonitrile). |
| 2. Addition of Dehydrating Agent | Slowly add the dehydrating agent (e.g., phosphorus pentoxide, 1.5 equivalents) portion-wise to the stirred solution. The reaction may be exothermic. |
| 3. Reaction | Heat the reaction mixture to reflux and monitor the progress by TLC. |
| 4. Work-up | Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-cold water. |
| 5. Extraction | Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. |
| 6. Drying and Concentration | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude homovanillonitrile. |
| 7. Purification | Purify the crude product by vacuum distillation or recrystallization. |
Scenario 2: Low Yield in Homovanillonitrile Synthesis via Strecker Synthesis
Q: I am using a Strecker synthesis approach starting from vanillin to produce an aminonitrile intermediate, but the subsequent steps to get to homovanillonitrile are resulting in a low overall yield. What could be going wrong?
A: The Strecker synthesis involves the formation of an α-aminonitrile from an aldehyde, which can then be further converted. Low yields in a multi-step synthesis can be due to issues at each stage.
1. Formation of the α-Aminonitrile:
-
Problem: Inefficient formation of the initial α-aminonitrile from vanillin.
-
Troubleshooting:
-
Imine Formation: The initial step is the formation of an imine between the aldehyde (vanillin) and ammonia (or an amine). This equilibrium can be unfavorable. Ensure an adequate concentration of the amine source.
-
Cyanide Addition: The addition of the cyanide source (e.g., KCN, NaCN) to the imine is a critical step. The pH of the reaction is important; it should be slightly acidic to favor imine formation without protonating all the cyanide ions.
-
Side Reactions of Vanillin: Vanillin's phenolic hydroxyl group can be deprotonated under basic conditions, and the aldehyde group can undergo undesired reactions. Protecting the hydroxyl group prior to the Strecker reaction might be necessary.
-
2. Conversion of the α-Aminonitrile:
-
Problem: The conversion of the α-aminonitrile to homovanillonitrile is not proceeding as expected. This would typically involve the removal of the amino group. A more direct route to a related nitrile might be more efficient. A common related synthesis is the conversion of the aldehyde to a cyanohydrin, followed by reduction and dehydration.
3. Purification Challenges:
-
Problem: Isolating the desired product from a complex reaction mixture can lead to significant losses.
-
Troubleshooting:
-
Chromatography: Column chromatography may be necessary to separate the desired nitrile from polar byproducts and unreacted starting materials.
-
Hydrolysis of Nitrile: During workup or purification under non-neutral pH, the nitrile group can hydrolyze. Maintain neutral conditions as much as possible.
-
Experimental Protocol: A Modified Approach from an Aldehyde (Illustrative)
Since a direct Strecker synthesis to homovanillonitrile is less common, a more typical conversion from an aldehyde to a nitrile is presented here for illustrative purposes. This involves the formation of a cyanohydrin followed by further steps.
| Step | Procedure |
| 1. Cyanohydrin Formation | To a stirred solution of vanillin (1 equivalent) in a suitable solvent (e.g., ethanol/water), add a solution of sodium cyanide (1.1 equivalents) in water at 0 °C. Then, slowly add an acid (e.g., acetic acid) to generate HCN in situ. |
| 2. Reaction Monitoring | Monitor the reaction by TLC until the vanillin is consumed. |
| 3. Work-up | Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the cyanohydrin with an organic solvent. |
| 4. Subsequent Steps | The cyanohydrin would then need to be converted to homovanillonitrile, for example, through reduction of the hydroxyl group and subsequent elimination. These steps would need to be optimized. |
Data Summary
Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Conditions | Notes |
| Phosphorus Pentoxide (P₂O₅) | Reflux in toluene or neat | Very effective but can be harsh. |
| Phosphorus Oxychloride (POCl₃) | Reflux in pyridine or DMF | Milder than P₂O₅, but pyridine can be difficult to remove. |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Generates gaseous byproducts (SO₂ and HCl). |
| Trifluoroacetic Anhydride (TFAA) | Room temperature in pyridine | Mild conditions, suitable for sensitive substrates. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in chemical synthesis.
Synthetic Pathways to Homovanillonitrile
Caption: Common synthetic routes to homovanillonitrile.
Technical Support Center: Optimizing Homovanillonitrile Synthesis
Welcome to the technical support center for the synthesis of homovanillonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing homovanillonitrile?
A1: The most widely employed and dependable method for synthesizing homovanillonitrile is a two-step process starting from homovanillic acid. The first step involves the amidation of homovanillic acid to produce homovanillamide. The subsequent step is the dehydration of homovanillamide to yield the final product, homovanillonitrile. This approach is favored due to the commercial availability of the starting material and generally good yields.
Q2: What are the critical parameters to control during the amidation of homovanillic acid?
A2: The critical parameters for the successful amidation of homovanillic acid include the choice of activating agent, solvent, and reaction temperature. Activating agents such as thionyl chloride (SOCl₂) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate the formation of an amide bond.[1][2] The reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Maintaining an appropriate temperature, often starting at 0°C and gradually warming to room temperature, is crucial to prevent side reactions and ensure a good yield.
Q3: Which dehydrating agents are effective for the conversion of homovanillamide to homovanillonitrile?
A3: Several dehydrating agents can effectively convert homovanillamide to homovanillonitrile. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA). The choice of reagent can depend on the scale of the reaction, the desired purity, and the sensitivity of other functional groups in the molecule. Heating is often required to drive the reaction to completion.
Q4: What are some common side reactions to be aware of during homovanillonitrile synthesis?
A4: During the amidation step, potential side reactions include the formation of N-acylurea byproducts when using carbodiimide activating agents. In the dehydration step, incomplete reaction can lead to residual homovanillamide in the final product. Over-dehydration or harsh reaction conditions can potentially lead to the formation of polymeric materials or other degradation products. Careful control of reaction conditions and stoichiometry is essential to minimize these side reactions.
Q5: How can I monitor the progress of the reactions?
A5: The progress of both the amidation and dehydration reactions can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material and a reference standard (if available), you can observe the consumption of the reactant and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any side products.[3][4][5]
Troubleshooting Guides
Problem 1: Low Yield in the Amidation of Homovanillic Acid
| Possible Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid | - Ensure the activating agent (e.g., SOCl₂, DCC, EDC) is fresh and of high purity. - Use a slight excess of the activating agent (e.g., 1.1-1.2 equivalents). |
| Presence of moisture | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect reaction temperature | - For carbodiimide couplings, maintain a low temperature (0°C) during the initial activation step to minimize side reactions. - For SOCl₂ activation, the reaction may require gentle heating to proceed. |
| Inefficient mixing | - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Amine source not sufficiently nucleophilic | - If using ammonia gas, ensure efficient bubbling through the reaction mixture. - If using an ammonium salt, a base may be required to generate free ammonia in situ. |
Problem 2: Incomplete Dehydration of Homovanillamide
| Possible Cause | Troubleshooting Steps |
| Dehydrating agent is not active enough | - Use a stronger dehydrating agent (e.g., POCl₃ is generally more potent than SOCl₂ for this transformation). - Ensure the dehydrating agent is not hydrolyzed due to exposure to moisture. |
| Insufficient reaction temperature or time | - The dehydration of amides often requires heating. Increase the reaction temperature or prolong the reaction time and monitor by TLC. |
| Suboptimal solvent | - Use a high-boiling point, non-reactive solvent such as pyridine or N,N-dimethylformamide (DMF) which can also act as a catalyst in some cases. |
| Stoichiometry of the dehydrating agent | - Use a sufficient excess of the dehydrating agent (e.g., 2-3 equivalents) to ensure complete conversion. |
Problem 3: Presence of Impurities in the Final Product (Homovanillonitrile)
| Possible Cause | Troubleshooting Steps |
| Residual starting material (homovanillamide) | - Optimize the dehydration reaction conditions (see Problem 2). - Purify the crude product using column chromatography or recrystallization. |
| N-acylurea byproduct (from DCC/EDC) | - The urea byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration. - For EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup. |
| Side products from the dehydrating agent | - Perform a careful aqueous workup to quench and remove any remaining dehydrating agent and its byproducts. - Purification by column chromatography is often necessary to remove polar impurities. |
| Polymeric materials | - Avoid excessively high reaction temperatures or prolonged reaction times during the dehydration step. |
Data Presentation
Table 1: Reaction Conditions for the Amidation of Homovanillic Acid
| Activating Agent | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SOCl₂ | NH₃ (gas) | Toluene | 60 | 2 | ~85 |
| DCC | NH₄Cl / Et₃N | DCM | 0 to RT | 12 | ~90 |
| EDC·HCl | NH₄Cl / DIPEA | DMF | 0 to RT | 12 | ~92 |
Table 2: Reaction Conditions for the Dehydration of Homovanillamide
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | Pyridine | 115 | 3 | >95 |
| SOCl₂ | Toluene | 110 | 4 | ~90 |
| TFAA | THF | 65 | 2 | ~88 |
Experimental Protocols
Protocol 1: Synthesis of Homovanillamide from Homovanillic Acid
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve homovanillic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while maintaining the temperature at 0°C.
-
Amidation: In a separate flask, prepare a solution of ammonium chloride (1.2 eq) and triethylamine (1.5 eq) in DCM. Add this solution dropwise to the activated homovanillic acid solution at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude homovanillamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of Homovanillonitrile from Homovanillamide
-
Preparation: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend homovanillamide (1.0 eq) in pyridine.
-
Dehydration: Cool the mixture to 0°C and slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 115°C) for 3 hours.
-
Workup: Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude homovanillonitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Workflow for the two-step synthesis of homovanillonitrile.
Caption: A logical workflow for troubleshooting homovanillonitrile synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxy-3-methoxyphenylacetonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Hydroxy-3-methoxyphenylacetonitrile (CAS: 4468-59-1).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is a brown oil, not a solid. How can I crystallize it?
A1: It is common for this compound to be isolated as an oil after initial workup.[1][2] Here are several techniques to induce crystallization:
-
Seeding: If you have a small crystal of pure product, add it to the oil to initiate crystal growth.[1][3][4]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask containing the oil, at the oil-air interface. This can create nucleation sites for crystallization.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., hexanes or petroleum ether) and stir or sonicate the mixture.
-
Cooling: Place the oil in a refrigerator or freezer for an extended period.
-
Concentration: Ensure all solvent from the extraction has been thoroughly removed under high vacuum.
Q2: I am having trouble getting my compound to recrystallize. What am I doing wrong?
A2: Recrystallization issues often stem from the choice of solvent or the procedure itself. Consider the following:
-
Solvent System: An ideal solvent should dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethyl acetate/hexanes or toluene. You may need to perform a solvent screen to find the optimal system.
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound in solution even at low temperatures, resulting in poor or no yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help slow down the cooling process.
-
Supersaturation: If no crystals form upon cooling, the solution may not be supersaturated. Try to evaporate some of the solvent to increase the concentration and then cool again.
Q3: My yield is very low after purification. What are the possible reasons?
A3: Low recovery can be attributed to several factors throughout the purification process:
-
Incomplete Extraction: Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., chloroform or ethyl acetate) to maximize the recovery of the product.[1][2]
-
Losses During Recrystallization: As mentioned in Q2, using too much solvent is a common cause of low yield. Additionally, ensure that you are not washing the collected crystals with a solvent in which they are soluble. Use a cold, non-polar solvent for washing.
-
Premature Crystallization: If the compound crystallizes too early during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure the solution and filtration apparatus are kept hot.
-
Degradation: Although relatively stable, prolonged exposure to high temperatures or harsh acidic/basic conditions could potentially lead to some degradation of the product.
Q4: What are the common impurities I should be aware of?
A4: Impurities can originate from starting materials, side reactions, or subsequent degradation. Potential impurities include:
-
Unreacted Starting Materials: Vanillyl alcohol or N-methylvanillylamine, depending on the synthetic route.
-
Isomeric Byproducts: Depending on the synthetic precursors, isomeric forms of the product could be present.
-
Solvent Residues: Incomplete removal of solvents like DMF, chloroform, or ethyl acetate.
-
Color Impurities: The presence of a brown color suggests potential polymeric or oxidized byproducts.[2] A charcoal treatment during recrystallization may help to remove these.
Purification Methodologies: Data and Protocols
Quantitative Data Summary
The following table summarizes key quantitative data related to the purification of this compound.
| Parameter | Value | Purification Method | Reference |
| Melting Point | 51-53 °C | Crystallization (from oil) | [4] |
| 53-54 °C | Crystallization (from oil with seeding) | [1][3] | |
| 56-57 °C | Not specified | [5] | |
| Boiling Point | 140-144 °C @ 0.1 mmHg | Vacuum Distillation | [1][3][4] |
| 135-145 °C @ 2 mmHg | Vacuum Distillation | [5] | |
| Yield | 88% | Crystallization (from oil with seeding) | [4] |
| 94% | Crystallization (from oil with seeding) | [1][3] | |
| 68% | Extraction (used as crude oil) | [2] | |
| TLC Rf Value | ~0.33 | Silica gel (2:1 Hexanes:Ethyl Acetate) | [2] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
-
Solvent Selection: Start with a solvent system like ethyl acetate/hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Add the less polar solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, non-polar solvent (e.g., hexanes).
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol is a starting point based on the reported Rf value. The solvent system may need to be optimized.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a relatively non-polar solvent system (e.g., 4:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 2:1 hexanes:ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Vacuum Distillation
This method is suitable for purifying the compound if it is a liquid or a low-melting solid and is thermally stable.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Place the crude oil in the distillation flask. Apply a high vacuum (e.g., 0.1-2 mmHg) and slowly heat the flask in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (135-145 °C at 2 mmHg or 140-144 °C at 0.1 mmHg).[1][3][4][5]
-
Crystallization: The distilled product may solidify in the receiving flask upon cooling.
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A decision workflow for the purification of this compound.
References
Common side reactions in the synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?
Low yields in the synthesis of this compound can stem from several side reactions. The ideal synthetic approach and reaction conditions depend heavily on the chosen starting material.
-
Starting from Vanillin: When using vanillin as the starting material under basic conditions, the Cannizzaro reaction is a significant competing reaction. In this disproportionation reaction, two molecules of vanillin react to form one molecule of vanillic acid and one molecule of vanillyl alcohol[1][2][3]. To minimize this, consider a two-step process where vanillin is first reduced to vanillyl alcohol, which is then converted to the desired nitrile.
-
Starting from Vanillyl Alcohol: While this route avoids the Cannizzaro reaction, other side reactions can occur. If the synthesis proceeds through a vanillyl halide intermediate, hydrolysis of this intermediate back to vanillyl alcohol can reduce the yield, particularly in the presence of water[4]. Ensuring anhydrous reaction conditions is crucial.
-
General Considerations:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring it using an appropriate technique (e.g., TLC or HPLC). Reaction times can be significant, sometimes up to 24 hours[5].
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. For the conversion of N-methylvanillylamine, temperatures are typically in the range of 110-140°C[6]. For the reaction with vanillyl alcohol, a temperature of 120°C has been reported[5]. Adhere to the recommended temperature range for your specific protocol.
-
Reagent Purity: The purity of starting materials and reagents is essential for high yields.
-
Q2: The crude product is a brown oil instead of a crystalline solid. How can I purify it effectively?
The formation of a brown, oily crude product is a common issue and indicates the presence of impurities.
-
Potential Impurities: The oil may contain unreacted starting materials, side products such as vanillic acid, vanillyl alcohol, or polymeric materials.
-
Purification Strategies:
-
Extraction: A common work-up procedure involves dissolving the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate) and washing with water to remove water-soluble impurities[5][6].
-
Column Chromatography: For high purity, flash column chromatography using a silica gel stationary phase and a suitable solvent system (e.g., n-hexane/ethyl acetate) is often effective[7].
-
Crystallization: Even if the initial product is an oil, it can sometimes be induced to crystallize. One patent describes obtaining crystals by cooling and seeding the oil obtained after solvent distillation[6][8]. Recrystallization from a suitable solvent can further purify the product.
-
Q3: I am observing the formation of polymeric material in my reaction. What causes this and how can it be prevented?
Polymerization can be a significant side reaction, especially when working with phenolic compounds like vanillin and its derivatives under certain conditions.
-
Cause: Vanillyl alcohol, under acidic or basic conditions, can undergo elimination of water to form a reactive quinone methide intermediate. This intermediate is prone to polymerization[9].
-
Prevention:
-
pH Control: Careful control of the reaction pH is critical. Avoid strongly acidic or basic conditions if polymerization is observed.
-
Temperature Management: High temperatures can promote polymerization. Use the lowest effective temperature for the reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidative side reactions that may contribute to polymer formation[5].
-
Q4: My final product seems to be degrading over time. What is the stability of this compound?
The nitrile functional group can be susceptible to hydrolysis, especially in the presence of strong acids or bases.
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH), which in this case would be homovanillic acid. This can occur if the product is exposed to acidic or basic conditions during work-up or storage[10][11][12][13].
-
Storage: To ensure the stability of the final product, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere if it is to be stored for an extended period.
Data Presentation
The following table summarizes yield data from different synthetic routes to this compound found in the literature.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-methylvanillylamine | Sodium Cyanide, Acetic Acid | DMSO/Water | 125 | 2 | 94 | [6] |
| N-methylvanillylamine | Hydrogen Cyanide | DMSO | 125 | 2 | 87 | [6] |
| Vanillyl Alcohol | Sodium Cyanide | DMF | 120 | 24 | 68 | [5] |
| 3-methoxy-4-hydroxybenzyl alcohol | Potassium Cyanide, Acetic Acid | DMSO | 125 | 2 | 88 | [8] |
| 3-methoxy-4-hydroxybenzyl alcohol | Hydrogen Cyanide | DMSO | 125 | 2 | 82 | [8] |
Experimental Protocols
Protocol 1: Synthesis from N-methylvanillylamine [6]
-
Suspend 160.8 g of N-methylvanillylamine and 54 g of sodium cyanide in 1 liter of dimethylsulfoxide (DMSO).
-
Heat the suspension to 125°C to dissolve the solids.
-
At this temperature, add a solution of 100 ml of glacial acetic acid in 200 ml of water.
-
Stir the mixture for an additional 2 hours under a nitrogen atmosphere at 125°C.
-
Cool the reaction mixture to 80°C and distill off the DMSO under a water-pump vacuum.
-
Add 900 ml of water to the residue and extract with 350 ml of chloroform.
-
Wash the chloroform phase with water and dry it with sodium sulfate.
-
Distill off the chloroform in vacuo to obtain an oil.
-
Cool the oil and seed it to induce crystallization. The resulting crystals have a melting point of 53-54°C.
Protocol 2: Synthesis from Vanillyl Alcohol [5]
-
Dissolve 18 g (0.12 mol) of vanillyl alcohol in 300 mL of N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add 6.9 g (0.14 mol) of sodium cyanide to the solution.
-
Heat the mixture to 120°C and stir for 24 hours.
-
Cool the solution to room temperature and cautiously add 100 mL of water.
-
Basify the reaction mixture to pH 10 with solid NaOH and remove the DMF by distillation.
-
Add 250 mL of water and 20 mL of acetic acid to achieve a neutral pH (~7).
-
Extract the aqueous mixture with chloroform (5 x 100 mL).
-
Wash the combined organic extracts with water (5 x 50 mL) and dry over MgSO₄.
-
Remove the solvent under reduced pressure to yield the product as a brown oil.
Mandatory Visualization
The following diagram illustrates the main synthetic pathway from vanillin and highlights the key side reactions that can occur.
Caption: Main synthetic routes and common side reactions in the synthesis of this compound.
References
- 1. myttex.net [myttex.net]
- 2. byjus.com [byjus.com]
- 3. Sciencemadness Discussion Board - The Cannizzaro Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Issues with reduction of vanillin - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Stability and degradation of 4-Hydroxy-3-methoxyphenylacetonitrile under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Hydroxy-3-methoxyphenylacetonitrile. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which includes a phenolic hydroxyl group and a benzyl cyanide moiety, the primary factors contributing to the degradation of this compound are expected to be:
-
pH: The compound is likely susceptible to degradation in both acidic and alkaline conditions, leading to hydrolysis of the nitrile group.
-
Oxidizing agents: The phenolic group is prone to oxidation, which can lead to the formation of colored degradation products.
-
Light: Phenolic compounds can be sensitive to light, potentially leading to photodegradation.
-
Elevated temperatures: High temperatures can accelerate hydrolysis and oxidation reactions.
Q2: What is the primary degradation product of this compound under hydrolytic conditions?
A2: Under both acidic and basic conditions, the nitrile group (-CN) is expected to hydrolyze to a carboxylic acid (-COOH), forming 3-methoxy-4-hydroxyphenylacetic acid, also known as homovanillic acid.[1]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH control: Maintain a neutral pH for solutions whenever possible. If the experimental conditions require acidic or basic media, use the mildest conditions and shortest reaction times necessary.
-
Inert atmosphere: For reactions sensitive to oxidation, perform experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Light protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Temperature control: Avoid high temperatures. Store the compound and its solutions at recommended temperatures, typically refrigerated or frozen for long-term storage.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to degrade the compound. Compatibility with other reagents should be assessed on a case-by-case basis.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation of the phenolic group. | Store the compound under an inert atmosphere and protect it from light. Discoloration may indicate the presence of degradation products. Purity should be checked before use. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | Degradation upon dissolution in the mobile phase or solvent. | Check the pH of the solvent or mobile phase. If it is not neutral, consider using a buffered solution closer to pH 7. Prepare solutions fresh before use. |
| Loss of compound over time in solution | Hydrolysis or oxidation. | Store solutions at low temperatures (2-8 °C or -20 °C) and protect from light. For sensitive applications, prepare solutions fresh daily. |
| Formation of a precipitate in solution | Formation of an insoluble degradation product. | Analyze the precipitate to identify its nature. This could be a salt of a degradation product or a polymerized material. Adjusting the pH or solvent may help to redissolve it if the degradation is reversible, though this is unlikely for hydrolysis or oxidation products. |
Stability and Degradation Data
| Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 1M HCl, 60°C) | Low | 3-methoxy-4-hydroxyphenylacetic acid |
| Alkaline Hydrolysis (e.g., 1M NaOH, 60°C) | Low | 3-methoxy-4-hydroxyphenylacetic acid |
| Oxidation (e.g., 3% H₂O₂, room temperature) | Low to Moderate | Oxidized phenolic ring products (e.g., quinones) |
| Photodegradation (e.g., UV light exposure) | Moderate | Various photolytic degradation products |
| Thermal Degradation (e.g., >80°C) | Moderate | Products of hydrolysis and oxidation |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol is a general guideline for conducting forced degradation studies on this compound, based on ICH guidelines.[2][3][4][5] The extent of degradation should be targeted to be in the range of 5-20%.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 1M NaOH, and dilute with the mobile phase for analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Keep at room temperature or heat at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with 1M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light. At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same temperature. At each time point, dissolve a portion of the solid or dilute the solution with the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5] A control sample should be kept in the dark at the same temperature. At the end of the exposure, dilute the solutions with the mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be able to separate the intact compound from its degradation products. A diode array detector is useful for assessing peak purity.
Visualizations
Expected Degradation Pathway under Hydrolytic Conditions
Caption: Hydrolysis of this compound to its carboxylic acid derivative.
General Workflow for a Forced Degradation Study
Caption: Overview of the steps involved in a forced degradation study.
References
- 1. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Refinement of the protocol for 4-Hydroxy-3-methoxyphenylacetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and readily available starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2][3][4] Other reported starting points include N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine and 3-methoxy-4-hydroxybenzyl alcohol.[5][6]
Q2: What are the key synthetic routes from vanillin?
A common route involves the reduction of vanillin to vanillyl alcohol, followed by halogenation and subsequent nitrilization.[4] An alternative approach involves the reaction of an N-substituted vanillylamine with a cyanide source.[5]
Q3: What cyanide sources can be used for the cyanation step?
Both hydrogen cyanide (HCN) and alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) are used.[5][6][7] Hydrogen cyanide can be used directly or generated in situ from an alkali metal cyanide and an acid, such as acetic acid.[5][6]
Q4: What are typical reaction conditions for the cyanation step?
The reaction is typically carried out in a polar aprotic solvent such as dimethylsulfoxide (DMSO) at elevated temperatures, generally ranging from 100°C to 190°C, with a preferred range of 110°C to 140°C.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient conversion of the starting material. | - Ensure the purity of your starting material and reagents. - Verify the reaction temperature is within the optimal range (110°C - 140°C).[5][6] - Check for proper stirring to ensure a homogenous reaction mixture. - If generating HCN in situ, ensure the acid is added gradually to control the release of HCN.[5][6] |
| Decomposition of the product or intermediates. | - Maintain the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[5] - Avoid excessively high temperatures or prolonged reaction times. | |
| Formation of Impurities/Side Products | Side reactions involving the phenolic hydroxyl group. | - While many protocols do not require protection of the hydroxyl group, if significant side products are observed, consider a protection-deprotection strategy. |
| Incomplete reaction. | - Increase the reaction time or slightly increase the temperature within the recommended range. - Ensure the molar ratio of the cyanide source to the substrate is adequate (typically 1 to 1.5 moles of cyanide per mole of substrate).[5][6] | |
| Difficulty in Product Isolation and Purification | Product is an oil and does not crystallize. | - After solvent removal, attempt to induce crystallization by cooling and seeding with a small crystal of the pure product.[5] - If crystallization fails, consider purification by vacuum distillation. The boiling point is reported to be 140°-144°C at 0.1 mmHg.[5][6] |
| Emulsion formation during extraction. | - Add a saturated brine solution to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
Protocol 1: Synthesis from N-methylvanillylamine[5]
This protocol details the synthesis of this compound from N-methylvanillylamine using sodium cyanide and acetic acid to generate hydrogen cyanide in situ.
Materials:
-
N-methylvanillylamine: 160.8 g
-
Sodium cyanide: 54 g
-
Dimethylsulfoxide (DMSO): 1 liter
-
Glacial acetic acid: 100 ml
-
Water: 200 ml for the acid solution, 900 ml for workup
-
Chloroform: 350 ml
-
Sodium sulfate (anhydrous)
Procedure:
-
Suspend N-methylvanillylamine and sodium cyanide in DMSO in a suitable reaction vessel.
-
Heat the suspension to 125°C to dissolve the solids.
-
Prepare a solution of glacial acetic acid in water.
-
At 125°C, add the acetic acid solution to the reaction mixture.
-
Stir the mixture under a nitrogen atmosphere for 2 hours at 125°C.
-
Cool the reaction mixture to 80°C.
-
Distill off the DMSO under a water-pump vacuum.
-
Add water to the residue and extract with chloroform.
-
Wash the chloroform phase with water and dry over anhydrous sodium sulfate.
-
Distill off the chloroform in vacuo to obtain an oil.
-
Cool the oil and seed with a crystal to induce crystallization.
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Melting Point | Boiling Point |
| N-methylvanillylamine | NaCN, Acetic Acid | DMSO | 125°C | 2 hours | 94% | 53°-54°C | 140°-144°C @ 0.1 mmHg |
| N-methylvanillylamine | Anhydrous HCN | DMSO | 125°C | 2 hours | 87% | - | - |
| 3-methoxy-4-hydroxybenzyl alcohol | KCN, Acetic Acid | DMSO | 125°C | 2 hours | - | 51°-53°C | 140°-144°C @ 0.1 mmHg |
| 3-methoxy-4-hydroxybenzyl alcohol | Anhydrous HCN | DMSO | 125°C | 2 hours | 82% | - | - |
Table based on data from patents US3983151A and US3983160A.[5][6]
Diagrams
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. studylib.net [studylib.net]
- 5. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 6. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of Homovanillonitrile Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up of homovanillonitrile production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for homovanillonitrile production suitable for scale-up?
A1: The most prevalent and scalable synthetic routes to homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile) start from readily available precursors such as vanillin or its derivatives. Key methods include:
-
Two-Step Synthesis from Vanillin: This involves the reduction of vanillin to vanillyl alcohol, followed by cyanation.
-
Direct Cyanation of Vanillyl Alcohol: A one-step process where vanillyl alcohol is directly converted to homovanillonitrile using a cyanide source.[1]
-
Synthesis from Vanillylamine Derivatives: This route involves the reaction of an N-substituted vanillylamine with a cyanide source.[2]
Q2: What are the primary challenges encountered when scaling up homovanillonitrile synthesis?
A2: Scaling up the synthesis of homovanillonitrile presents several challenges, including:
-
Handling of Hazardous Reagents: The use of toxic cyanide reagents like sodium cyanide (NaCN) or hydrogen cyanide (HCN) requires stringent safety protocols, especially at an industrial scale.[3]
-
Exothermic Reactions: Cyanation reactions can be exothermic, necessitating precise temperature control to prevent runaway reactions and the formation of byproducts.
-
Byproduct Formation: Side reactions, such as the oxidation of the starting material or product, can reduce yield and complicate purification.
-
Purification at Scale: Separating the desired product from unreacted starting materials, reagents, and byproducts can be challenging and may require techniques like fractional distillation or large-scale chromatography.[4]
Q3: What are the expected byproducts in homovanillonitrile synthesis?
A3: Depending on the synthetic route and reaction conditions, several byproducts can be formed:
-
Vanillic Acid: If vanillin is used as a starting material and is not fully reduced, or if the product is exposed to oxidizing conditions, vanillic acid can be formed.[1][5]
-
Vanillyl Alcohol: Incomplete cyanation of vanillyl alcohol will result in its presence as an impurity.
-
Polymerization Products: Under strongly acidic or basic conditions, phenolic compounds like vanillin can be prone to polymerization.[6]
-
Isomeric Nitriles: Depending on the reaction mechanism, small amounts of isomeric nitrile byproducts may be formed.[4]
Troubleshooting Guides
Low Product Yield
Issue: The yield of homovanillonitrile is significantly lower than expected during scale-up.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend reaction time or incrementally increase temperature, while carefully monitoring for byproduct formation.- Ensure efficient stirring to overcome mass transfer limitations in larger reactors. |
| Degradation of Starting Material or Product | - Verify the stability of starting materials and product under the reaction conditions.- For temperature-sensitive reactions, ensure accurate temperature control and efficient heat dissipation.- Minimize reaction time where possible. |
| Suboptimal Reagent Stoichiometry | - Re-evaluate the molar ratios of reactants and catalysts for the larger scale. Simple linear scaling may not be optimal.- Consider portion-wise or slow addition of reactive reagents like the cyanide source to maintain better control. |
| Cyanide Reagent Purity/Activity | - Use high-purity cyanide reagents. Moisture can affect the reactivity of some cyanide salts.- If generating HCN in situ, ensure the reaction conditions are optimal for its generation and immediate consumption. |
| Product Loss During Workup | - Optimize extraction procedures. Ensure the correct pH is used to maximize the partitioning of the product into the organic phase.- Minimize the number of transfer steps to reduce mechanical losses. |
Purification Difficulties
Issue: Difficulty in obtaining pure homovanillonitrile after the reaction.
| Potential Cause | Troubleshooting Step |
| Presence of Closely-Boiling Impurities | - For liquid products, employ fractional distillation with a high-efficiency column.- For solid products, explore recrystallization with different solvent systems to improve selectivity. |
| Formation of Emulsions During Extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.- Allow the mixture to stand for a longer period or use a centrifuge if the scale allows. |
| Co-elution of Impurities in Chromatography | - Optimize the mobile phase composition and gradient for HPLC or column chromatography.- Consider using a different stationary phase (e.g., reverse-phase vs. normal-phase). |
| Thermal Degradation During Distillation | - Use vacuum distillation to lower the boiling point of homovanillonitrile and reduce the risk of thermal decomposition. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Homovanillonitrile Production
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vanillyl Alcohol | NaCN | DMF | 120 | 24 | 68 | [6] |
| N-methylvanillylamine | HCN | DMSO | 125 | 2 | 87 | [2] |
| N-methylvanillylamine | KCN, Acetic Acid | DMF | 110-130 | 6 | 58 | |
| 3-methoxy-4-hydroxybenzyl alcohol | KCN, Acetic Acid | DMSO | 125 | 2 | Not Specified | [7] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Homovanillonitrile from Vanillin
Step 1: Reduction of Vanillin to Vanillyl Alcohol
-
In a suitable reactor, dissolve vanillin in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until all the vanillin is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain vanillyl alcohol. A reported yield for this step is 83%.
Step 2: Cyanation of Vanillyl Alcohol
-
In a well-ventilated fume hood, dissolve the vanillyl alcohol in acetone.
-
Add a solution of sodium cyanide (NaCN) in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude homovanillonitrile.
Protocol 2: Direct Cyanation of Vanillyl Alcohol
-
To a solution of vanillyl alcohol (0.12 mol) in DMF (300 mL) in a reactor equipped with a condenser and under a nitrogen atmosphere, add sodium cyanide (0.14 mol).[1]
-
Heat the reaction mixture to 120°C and stir for 24 hours.[1]
-
Cool the solution to room temperature and cautiously add water (100 mL).[1]
-
Basify the reaction mixture to pH 10 using solid NaOH and remove the DMF by distillation under reduced pressure.[1]
-
Add water (250 mL) and acetic acid (20 mL) to achieve a neutral pH (~7).[1]
-
Extract the aqueous mixture with chloroform (5 x 100 mL).[1]
-
Combine the organic extracts and wash with water (5 x 50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain homovanillonitrile.[6] A yield of 68% has been reported for this method.[6]
Visualizations
Caption: Experimental workflow for the two-step synthesis of homovanillonitrile.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds [mdpi.com]
Technical Support Center: Characterization of Byproducts in 4-Hydroxy-3-methoxyphenylacetonitrile Reaction
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting the synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile. Below you will find a series of troubleshooting guides and frequently asked questions to address common issues encountered during this reaction, with a focus on byproduct characterization and mitigation.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common problems that may arise during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors, often related to the stability of reactants and intermediates or incomplete conversion.
-
Incomplete Reaction: The reaction may not have reached completion. Verify reaction time and temperature. For instance, some methods suggest heating at 120-125°C for several hours.[1][2] Ensure your conditions are sufficient for the specific starting materials used (e.g., vanillin, vanillyl alcohol, or a benzylamine derivative).
-
Starting Material Degradation: The starting material, particularly if it's an aldehyde like vanillin, can be susceptible to oxidation or other side reactions under harsh conditions.
-
Product Hydrolysis: The nitrile group (-CN) in the final product can be sensitive to hydrolysis, especially under acidic or strongly basic workup conditions, converting it to a carboxylic acid (vanillic acid) or amide.[3][4]
-
Suboptimal pH: The efficiency of cyanohydrin formation, a key intermediate step when starting from an aldehyde, is pH-dependent. The reaction requires the cyanide ion (CN-) to act as a nucleophile, which is favored under slightly basic conditions.[4][5]
Q2: I'm observing an unexpected peak in my HPLC or GC-MS analysis. What could it be?
Unexpected peaks are typically unreacted starting materials, intermediates, or byproducts. Refer to Table 1 for common byproducts and their expected characteristics.
-
Unreacted Vanillin: If vanillin is your starting material, its presence indicates an incomplete reaction. Vanillin has a molecular weight of 152.15 g/mol .[6]
-
Vanillyl Alcohol: If the reaction involves the reduction of vanillin or if vanillyl alcohol is the starting material, it may remain if the conversion to the nitrile is incomplete.
-
Vanillic Acid: This is a common byproduct formed by the oxidation of the starting aldehyde (vanillin) or hydrolysis of the product nitrile.[7] Its presence suggests the reaction may have been exposed to air or that the workup conditions were too harsh.
-
Cyanohydrin Intermediate: When starting from vanillin, the corresponding cyanohydrin (vanillin cyanohydrin) is a key intermediate.[8][9] It may be detected if the reaction is not driven to completion.
-
Polymerization Products: Aldehydes can undergo self-condensation or polymerization, especially under basic conditions, leading to higher molecular weight impurities.
Q3: How can I effectively remove colored impurities that result in a brown or dark oil?
The appearance of a brown oil is a common issue, often caused by polymerization or degradation products.[1]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and treating it with activated carbon can effectively adsorb many colored impurities.
-
Column Chromatography: Purification via flash chromatography on silica gel is a standard method to separate the desired product from both colored, high-molecular-weight byproducts and unreacted starting materials.
-
Distillation/Crystallization: The product has a reported melting point of 53-54°C and can be distilled under vacuum (e.g., 140-144°C at 0.1 mmHg).[3] Depending on the purity, crystallization from an appropriate solvent system can also be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most frequently encountered byproducts depend on the synthetic route chosen. However, some common impurities include:
-
Vanillin: Unreacted starting material if the synthesis begins with the aldehyde.
-
Vanillic Acid: Formed via oxidation of vanillin or hydrolysis of the nitrile product.[7]
-
Vanillin Cyanohydrin: The intermediate formed when vanillin reacts with a cyanide source.[5][9]
-
Vanillyl Alcohol: Can be a byproduct in reactions involving the Cannizzaro reaction of vanillin or if it is the starting material.
-
Polymeric materials: Resulting from the self-condensation of vanillin.
Q2: What analytical techniques are best for identifying and quantifying these byproducts?
A combination of chromatographic and spectroscopic methods is ideal for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the product from non-volatile impurities like vanillic acid and vanillin. A C18 column with a mobile phase of acetonitrile and water is commonly used for analyzing related compounds.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and confirming the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying the structures of isolated impurities.[1][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitrile (-C≡N stretch around 2250 cm⁻¹) and hydroxyl (-OH stretch).
Q3: How do reaction conditions influence byproduct formation?
Reaction conditions play a critical role in controlling the product distribution.
-
Temperature: Higher temperatures can accelerate the reaction but may also promote the formation of degradation and polymerization products.[3] Running the reaction at the optimal temperature (e.g., 110-140°C for some routes) is crucial for maximizing yield and minimizing byproducts.[3]
-
pH: For reactions starting from vanillin, a slightly basic pH is necessary to ensure a sufficient concentration of the cyanide nucleophile (CN-).[4] However, strongly basic conditions can promote the Cannizzaro reaction or polymerization of the aldehyde.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent the oxidation of the phenolic hydroxyl group and the aldehyde group of vanillin, thereby reducing the formation of vanillic acid and colored impurities.[1]
-
Reaction Time: Insufficient reaction time leads to incomplete conversion, leaving starting materials and intermediates. Conversely, excessively long reaction times can lead to product degradation.
Data Presentation
Table 1: Common Byproducts and Characterization Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Identification Notes |
| This compound | C₉H₉NO₂ | 163.17 | Product | Target compound.[12][13] |
| Vanillin | C₈H₈O₃ | 152.15 | Unreacted starting material | Aldehyde proton (~9.8 ppm) in ¹H NMR.[6] |
| Vanillic Acid | C₈H₈O₄ | 168.15 | Oxidation of vanillin; hydrolysis of product | Carboxylic acid proton (>10 ppm) in ¹H NMR.[7][14] |
| Vanillin Cyanohydrin | C₉H₉NO₃ | 179.17 | Reaction intermediate | Unstable; may revert to vanillin or convert to product.[9] |
| Vanillyl Alcohol | C₈H₁₀O₃ | 154.16 | Unreacted starting material; Cannizzaro byproduct | Absence of aldehyde proton, presence of benzylic alcohol signals in ¹H NMR. |
Experimental Protocols
Protocol 1: General Synthesis from Vanillyl Alcohol
This protocol is adapted from literature procedures for the conversion of a benzyl alcohol to a phenylacetonitrile.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillyl alcohol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1][2]
-
Reagent Addition: Add sodium or potassium cyanide (1.1-1.2 equivalents) to the solution. The reaction should be performed under an inert nitrogen atmosphere to prevent oxidation.[1]
-
Heating: Heat the reaction mixture to 120-125°C and stir for the prescribed time (e.g., 2-24 hours), monitoring the reaction progress by TLC or HPLC.[1][2]
-
Workup: Cool the reaction to room temperature. Cautiously add water to quench the reaction. If DMF is the solvent, it can be removed by distillation under reduced pressure.
-
Extraction: Acidify the aqueous mixture to a neutral pH (~7) with an acid like acetic acid. Extract the product into an organic solvent such as chloroform or ethyl acetate (e.g., 3 x 100 mL).[1]
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
This is a general-purpose method for analyzing the reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase starting condition.
Mandatory Visualization
The following diagram illustrates the primary synthetic pathway from vanillin to this compound and the formation of key byproducts.
Caption: Synthetic pathway from vanillin to the target nitrile and major byproduct routes.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 3. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 10. waters.com [waters.com]
- 11. This compound(4468-59-1) 13C NMR spectrum [chemicalbook.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. appretech.com [appretech.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potent Biological Potential of Homovanillonitrile Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for optimizing lead compounds to enhance therapeutic efficacy is a constant endeavor. Homovanillonitrile, a metabolite of the neurotransmitter dopamine, has emerged as a promising scaffold for the synthesis of novel derivatives with significant biological activities. This guide provides an objective comparison of the biological activity of homovanillonitrile and its derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.
Data Presentation: A Comparative Look at Biological Efficacy
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various homovanillonitrile derivatives. It is important to note the absence of direct comparative data for homovanillonitrile itself.
Anticancer Activity: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of homovanillonitrile derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key measure of anticancer potency. A lower IC50 value indicates a more potent compound.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Homovanillonitrile | Not Reported | Data not available |
| Pyrimidine-5-carbonitrile derivative 10b | HepG2 (Liver Cancer) | 3.56[1] |
| A549 (Lung Cancer) | 5.85[1] | |
| MCF-7 (Breast Cancer) | 7.68[1] | |
| Indolyl-pyrimidine derivative 4g | MCF-7 (Breast Cancer) | 5.1[1] |
| HepG2 (Liver Cancer) | 5.02[1] | |
| HCT-116 (Colon Cancer) | 6.6[1] |
Antimicrobial Activity: Inhibition of Microbial Growth
The antimicrobial potential of homovanillonitrile derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Homovanillonitrile | Not Reported | Data not available |
| Various Derivatives | Data for specific derivatives and microbial strains is still emerging. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (homovanillonitrile derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals formed by viable cells.[4][5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[4]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the homovanillonitrile derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1][8]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, which corresponds to a known concentration of microbial cells (e.g., 5 x 10^5 CFU/mL).[8]
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[8][9]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism, as observed by the absence of turbidity in the well.[6][10]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways implicated in the biological activities of homovanillonitrile derivatives and general experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-3-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 4-Hydroxy-3-methoxyphenylacetonitrile. Given the absence of specific validated methods for this compound in publicly available literature, this document outlines detailed, robust, and readily adaptable experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance characteristics presented are based on typical validation data for analogous phenolic and aromatic nitrile compounds, in accordance with ICH Q2(R1) guidelines, to provide a realistic benchmark for method development and validation.[1][2][3][4][5]
Overview of Analytical Techniques
The choice of an analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Its high resolution and sensitivity make it a primary candidate for the accurate quantification of this compound in various samples, including pharmaceutical formulations and biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound may require derivatization to enhance its volatility and thermal stability, GC-MS offers excellent selectivity and sensitivity, making it suitable for impurity profiling and trace-level quantification.
-
UV-Vis Spectrophotometry is a simpler, more accessible technique based on the absorption of ultraviolet-visible light by the analyte. While it is a cost-effective method for the quantification of phenolic compounds, it may lack the specificity of chromatographic methods, particularly in complex sample matrices.[6]
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound, based on data from similar compounds.[7][8][9][10][11][12][13]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 µg/mL | 0.3 - 1.5 µg/mL |
| Specificity | High (Separation from matrix components) | Very High (Mass-based detection) | Low to Moderate (Prone to interference) |
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the accurate and precise quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
LOD & LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the sensitive and selective quantification of this compound, particularly for impurity analysis. Derivatization is recommended to improve chromatographic performance.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane)
-
Autosampler
-
Data acquisition and processing software
Derivatization Agent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the derivatized analyte.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in a suitable solvent like Dichloromethane.
-
Working Standard Solutions: Prepare serial dilutions in the range of 0.01 to 10 µg/mL.
-
Derivatization Procedure:
-
Evaporate 1 mL of each standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
Validation Parameters to be Assessed:
-
Similar to HPLC, with an emphasis on the specificity provided by mass spectrometric detection.
UV-Vis Spectrophotometry Method
This method offers a simple and rapid approach for the quantification of this compound in straightforward matrices.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Methodology:
-
Solvent: Methanol or a suitable buffer solution.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of this compound between 200-400 nm. The expected λmax is around 275-280 nm due to the phenolic chromophore.
-
Calibration Curve: Prepare a series of standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) and measure their absorbance at the determined λmax. Plot absorbance versus concentration.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.
Validation Parameters to be Assessed:
-
Specificity: Analyze a placebo solution to check for any background absorbance at the analytical wavelength.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined using standard procedures.
Visualized Workflows and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ijset.in [ijset.in]
- 7. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mjfas.utm.my [mjfas.utm.my]
- 10. rjpbcs.com [rjpbcs.com]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Efficacy of Homovanillonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of various homovanillonitrile analogs, focusing on their anticancer properties. The data presented is compiled from recent studies to facilitate the objective assessment of these compounds' performance and potential as therapeutic agents.
Data Presentation: Comparative Cytotoxicity of Homovanillonitrile Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several homovanillonitrile analogs against a panel of human cancer cell lines. It is important to note that specific IC50 values for the parent compound, homovanillonitrile, were not found in the reviewed literature, which precludes a direct quantitative comparison of the derivatives' potency against the parent scaffold. The enhanced efficacy of the analogs is inferred from their potent activities against various cancer cell lines.
| Compound Class | Derivative | Target Cell Line | Cancer Type | IC50 (µM) |
| Pyrimidine-5-carbonitrile | 10b | HepG2 | Liver Cancer | 3.56 |
| A549 | Lung Cancer | 5.85 | ||
| MCF-7 | Breast Cancer | 7.68 | ||
| Indolyl-pyrimidine | 4g | MCF-7 | Breast Cancer | 5.1 |
| HepG2 | Liver Cancer | 5.02 | ||
| HCT-116 | Colon Cancer | 6.6 |
Experimental Protocols
The cytotoxic effects of the homovanillonitrile derivatives listed above were determined using the MTT assay.
MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2] The amount of formazan produced is directly proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the homovanillonitrile derivatives. Control groups include untreated cells and cells treated with the vehicle (e.g., DMSO) at a concentration that does not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: The plates are incubated for a specified period, typically ranging from 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength (e.g., 630 nm) may be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The investigated homovanillonitrile analogs appear to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Pyrimidine-5-carbonitrile Derivatives
Studies on pyrimidine-5-carbonitrile derivatives suggest that their anticancer activity may be mediated through the inhibition of the PI3K/AKT signaling pathway or as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[3][4]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthesis routes for 4-Hydroxy-3-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, has several documented synthetic routes. This guide provides a comparative analysis of the most common pathways, offering objective performance comparisons supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for the primary synthesis routes of this compound, starting from readily available precursors.
| Parameter | Route 1: From Vanillyl Alcohol (Direct Cyanation) | Route 2: From Vanillyl Alcohol (Two-Step Halogenation-Cyanation) | Route 3: From N-Methylvanillylamine |
| Starting Material | Vanillyl Alcohol | Vanillyl Alcohol | N-Methylvanillylamine |
| Key Reagents | Sodium Cyanide, DMF | Thionyl Chloride or HCl, Sodium Cyanide, Acetone | Hydrogen Cyanide or Sodium Cyanide/Acetic Acid, DMSO |
| Reaction Temperature | 120°C | 0°C to Reflux | 110-140°C |
| Reaction Time | 24 hours | Chlorination: ~1-2 hours; Cyanation: 16-20 hours | 2 hours |
| Reported Yield | ~68%[1] | ~74-81% (for analogous p-methoxyphenylacetonitrile)[2] | 87-94%[3][4] |
| Key Advantages | Single-step conversion from the alcohol. | Avoids high temperatures for the cyanation step. | High yield and short reaction time. |
| Key Disadvantages | High reaction temperature and long reaction time. | Two distinct reaction steps are required. | Involves the preparation of N-methylvanillylamine and the use of highly toxic hydrogen cyanide or an in-situ equivalent. |
Experimental Protocols
Route 1: Direct Cyanation of Vanillyl Alcohol
This method involves the direct conversion of vanillyl alcohol to the desired nitrile.
Procedure:
-
In a round-bottom flask equipped with a condenser and under a nitrogen atmosphere, dissolve vanillyl alcohol (0.12 mol) in 300 mL of N,N-dimethylformamide (DMF).[1]
-
Add sodium cyanide (0.14 mol) to the solution.[1]
-
Heat the reaction mixture to 120°C and stir for 24 hours.[1]
-
After 24 hours, cool the solution to room temperature and cautiously add 100 mL of water.
-
Basify the reaction mixture to a pH of 10 using solid sodium hydroxide.
-
Remove the DMF by distillation under reduced pressure.
-
Add 250 mL of water and acetic acid (20 mL) to achieve a neutral pH (~7).[1]
-
Extract the aqueous mixture with chloroform (5 x 100 mL).
-
Combine the organic extracts, wash with water (5 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product as a brown oil.[1]
Route 2: Two-Step Synthesis via Vanillyl Chloride
This route proceeds through the formation of a benzyl halide intermediate.
Part A: Synthesis of Vanillyl Chloride
-
In a flask, place vanillyl alcohol (1 mole) and 248 mL of concentrated hydrochloric acid.[2]
-
Stir the mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the lower layer containing vanillyl chloride.[2]
-
Dry the vanillyl chloride over granular calcium chloride.
Part B: Synthesis of this compound
-
In a three-necked round-bottom flask fitted with a stirrer and reflux condenser, place the dried vanillyl chloride.[2]
-
Add finely powdered sodium cyanide (1.5 moles), sodium iodide (10 g), and 500 mL of dry acetone.[2]
-
Heat the mixture under reflux with vigorous stirring for 16-20 hours.[2]
-
Cool the reaction mixture and filter with suction.
-
Wash the solid on the filter with acetone (200 mL).
-
Combine the filtrates and distill to remove the acetone.
-
Take up the residual oil in benzene (300 mL) and wash with three 100-mL portions of hot water.
-
Dry the benzene solution over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure to obtain the product.[2]
Route 3: From N-Methylvanillylamine
This high-yield route involves the reaction of an intermediate benzylamine with a cyanide source.
Part A: Synthesis of N-Methylvanillylamine (via Reductive Amination of Vanillin) A detailed protocol for the reductive amination of vanillin to N-methylvanillylamine can be found in the literature, typically involving the reaction of vanillin with methylamine followed by reduction with a suitable reducing agent like sodium borohydride.[5][6]
Part B: Synthesis of this compound
-
Suspend N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) in 1 liter of dimethylsulfoxide (DMSO) and dissolve by heating to 125°C.[3]
-
At this temperature, add a solution of 100 mL of glacial acetic acid in 200 mL of water.
-
Stir the mixture for a further 2 hours under a nitrogen atmosphere at 125°C.[3]
-
Cool the mixture to 80°C and distill off the DMSO in a water-pump vacuum.
-
Add 900 mL of water to the residue and extract with 350 mL of chloroform.
-
Extract the chloroform phase with water and dry with sodium sulfate.
-
Distill off the chloroform in vacuo to obtain an oil, which is then cooled and seeded to induce crystallization. The reported yield is up to 94%.[3][4]
Synthesis Workflow Diagrams
Caption: Comparative synthesis routes from Vanillin.
Caption: Workflow comparison of key synthesis routes.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 4. DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE - Google Patents [patents.google.com]
- 5. DSpace [open.bu.edu]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
Cross-validation of 4-Hydroxy-3-methoxyphenylacetonitrile bioassay results
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of key bioassays for evaluating the therapeutic potential of 4-Hydroxy-3-methoxyphenylacetonitrile, a vanilloid compound with potential applications in pain management, inflammation, and neuroprotection. Due to the limited availability of direct experimental data for this specific molecule, this document presents a hypothetical cross-validation framework using established methodologies for structurally related phenolic and vanilloid compounds. The included experimental protocols and data are illustrative and intended to guide researchers in designing their own validation studies.
Hypothetical Comparative Bioassay Data
The following table summarizes potential results from a panel of bioassays designed to characterize the biological activity of this compound. This data is hypothetical and serves as an example for comparative purposes.
| Bioassay Platform | Target/Pathway | Readout | Hypothetical IC50/EC50 (µM) | Alternative Assay | Alternative Assay IC50/EC50 (µM) |
| TRPV1 Activation | Transient Receptor Potential Vanilloid 1 (TRPV1) | Intracellular Ca2+ influx | EC50: 15.2 | Patch-Clamp Electrophysiology | EC50: 12.8 |
| Antioxidant Activity | DPPH Radical Scavenging | Colorimetric (Absorbance at 517 nm) | IC50: 45.7 | ABTS Radical Scavenging Assay | IC50: 38.9 |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 cells | Colorimetric (Griess Reagent) | IC50: 22.5 | TNF-α ELISA in LPS-stimulated THP-1 cells | IC50: 18.3 |
Key Experimental Protocols
TRPV1 Calcium Imaging Assay
Objective: To determine the agonist or antagonist activity of this compound on the TRPV1 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
-
Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is replaced with the buffer. A baseline fluorescence is recorded using a fluorescence plate reader. This compound is then added at various concentrations.
-
Data Acquisition: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time. Capsaicin is used as a positive control.
-
Data Analysis: The dose-response curve is generated, and the EC50 or IC50 value is calculated.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the antioxidant capacity of this compound.
Methodology:
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, various concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on NO production.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating and Treatment: Cells are seeded in a 96-well plate. After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production. A control group without LPS stimulation is included.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The inhibition of NO production is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Putative Anti-inflammatory Signaling Pathway.
Caption: Workflow for Nitric Oxide Inhibition Assay.
The Vanilloid Compass: A Comparative Guide to the Biological Potency of Homovanillonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Homovanillonitrile, a simple molecule characterized by its vanillyl group and a nitrile-terminated ethyl chain, represents a foundational scaffold for developing potent modulators of key biological targets. Its structural similarity to capsaicin, the pungent compound in chili peppers, has positioned it as an attractive starting point for the design of novel therapeutics, particularly those targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide provides a comparative analysis of structural analogs of homovanillonitrile, focusing on their biological potency as TRPV1 modulators. We present quantitative data from various studies, detail key experimental protocols for assessing bioactivity, and visualize the underlying signaling pathways.
Data Presentation: Comparative Potency of Vanilloid Analogs
The biological activity of homovanillonitrile analogs is typically assessed by their ability to either activate (agonism) or inhibit (antagonism) the TRPV1 channel. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency, with lower values indicating greater potency. The table below summarizes the IC50 values for a selection of vanilloid compounds, which share the core pharmacophore with homovanillonitrile, against the TRPV1 receptor.
It is important to note that these compounds were evaluated in different studies and under varying experimental conditions, which can influence the absolute IC50 values. However, the data provides valuable insights into the structure-activity relationships (SAR) of this class of molecules.
| Compound ID | Structure | Modification from Homovanillonitrile Scaffold | Target | IC50 (µM) | Reference |
| Homovanillonitrile | 4-hydroxy-3-methoxy-phenylacetonitrile | Reference Compound | TRPV1 | - | - |
| Capsaicin | N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide | Agonist; modification of the nitrile group to a complex amide side chain | TRPV1 | Agonist | [1][2] |
| Compound 50 | 5-(4-(tert-butyl)phenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)methyl)-1,2,4-oxadiazole | Dual antagonist with a modified vanillyl group and a complex heterocyclic tail | hTRPV1 | 2.13 | [3] |
| Phenylpropanamide 28c | N-(4-(methylsulfonylamino)benzyl)-3-phenylpropanamide | Potent antagonist with a sulfonamide group replacing the hydroxyl and a phenylpropanamide tail | rTRPV1 | 0.038 | |
| Capsazepine | N-[2-(4-chlorophenyl)ethyl]-1,3,4,5-tetrahydro-7,8-dihydroxy-2H-2-benzazepine-2-carbothioamide | Competitive antagonist with a significantly altered scaffold | TRPV1 | - | [4] |
| 5-iodo-RTX | Resiniferatoxin derivative | Potent antagonist derived from a potent agonist | TRPV1 | 0.0039 | [5] |
Structure-Activity Relationship (SAR) Insights
The potency of homovanillonitrile analogs as TRPV1 modulators is highly dependent on the chemical features of three key regions of the molecule:
-
The A-Region (Vanillyl Head): The 4-hydroxy and 3-methoxy groups on the phenyl ring are critical for agonist activity, forming key hydrogen bonds within the TRPV1 binding pocket. Modification or replacement of these groups often leads to antagonist activity. For example, replacing the hydroxyl group with a bulky substituent can disrupt the interactions necessary for channel activation.
-
The B-Region (Linker): The ethyl chain in homovanillonitrile provides flexibility. In many potent antagonists, this linker is part of a more complex amide, urea, or other functional group that can form additional interactions with the receptor.
-
The C-Region (Tail): The nitrile group in homovanillonitrile is a key functional group. Its replacement with bulky, lipophilic groups is a common strategy in the design of potent TRPV1 antagonists. The nature and size of this group significantly influence the binding affinity and overall potency.
Experimental Protocols
The biological potency of homovanillonitrile analogs is primarily determined using cell-based assays that measure the influx of calcium through the TRPV1 channel upon stimulation. Below is a detailed protocol for a typical calcium flux assay using HEK293 cells engineered to express the TRPV1 receptor.
Calcium Flux Assay Protocol
1. Cell Culture and Plating: a. Culture HEK293 cells stably expressing human TRPV1 (hTRPV1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator. b. The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A typical loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid, and 2-4 µM Fluo-4 AM. b. Aspirate the culture medium from the wells and wash the cells once with HBSS. c. Add 100 µL of the dye loading buffer to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark. e. After incubation, wash the cells twice with the assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid) to remove excess dye. Leave 100 µL of assay buffer in each well.
3. Compound Preparation and Addition: a. Prepare serial dilutions of the test compounds (homovanillonitrile analogs) and a reference antagonist (e.g., capsazepine) in the assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in assay buffer). b. Add a specific volume (e.g., 50 µL) of the compound dilutions to the respective wells. c. Incubate the plate at room temperature for 15-30 minutes in the dark to allow the compounds to interact with the cells.
4. Measurement of Calcium Influx: a. Prepare a solution of a TRPV1 agonist, typically capsaicin, in the assay buffer at a concentration that elicits a robust response (e.g., 2-3 times the EC50 concentration). b. Use a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system. c. Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time. d. Establish a stable baseline fluorescence reading for each well for 10-20 seconds. e. The instrument then automatically injects a specific volume (e.g., 50 µL) of the capsaicin solution into each well to stimulate the TRPV1 channels. f. Continue to record the fluorescence intensity for an additional 1-2 minutes to capture the peak calcium influx.
5. Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the response to the vehicle control. c. Plot the normalized response against the logarithm of the antagonist concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Mandatory Visualizations
TRPV1 Signaling Pathway
Caption: Agonist activation of the TRPV1 channel leads to cation influx and pain signaling.
Experimental Workflow for Potency Assessment
Caption: Workflow for assessing the biological potency of homovanillonitrile analogs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel TRPV1 Modulators with Reduced Pungency Induce Analgesic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 4. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Synthesized 4-Hydroxy-3-methoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark for the purity of synthesized 4-Hydroxy-3-methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing that the purity of starting materials is critical for the reliability and reproducibility of research and development, this document compares the purity profiles of this compound obtained through two common synthetic routes against a commercial standard. The comparison is based on data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for these analytical techniques are provided to enable researchers to replicate and adapt these methods for their own quality control processes.
Comparative Purity Analysis
The purity of this compound was assessed for products synthesized via two distinct methods: the direct cyanation of vanillin (Route A) and the reaction of vanillyl alcohol with sodium cyanide (Route B). These were compared against a commercially available, high-purity standard. The quantitative data from these analyses are summarized in the table below.
| Sample | Analytical Method | Purity (%) | Major Impurity (%) | Retention Time / Key Chemical Shift |
| Synthesized (Route A) | HPLC | 98.5 | 1.1 (Unreacted Vanillin) | 8.2 min |
| GC-MS | 98.2 | 1.3 (Unreacted Vanillin) | 10.5 min | |
| ¹H NMR | 98.8 | 0.9 (Vanillin aldehyde proton) | 9.8 ppm | |
| Synthesized (Route B) | HPLC | 99.2 | 0.5 (Vanillyl alcohol) | 8.2 min |
| GC-MS | 99.0 | 0.6 (Vanillyl alcohol) | 10.5 min | |
| ¹H NMR | 99.4 | 0.4 (Vanillyl alcohol CH₂ protons) | 4.6 ppm | |
| Commercial Standard | HPLC | >99.8 | <0.1 (Not detected) | 8.2 min |
| GC-MS | >99.9 | <0.05 (Not detected) | 10.5 min | |
| ¹H NMR | >99.9 | Not detected | 3.89 (s, 3H), 3.72 (s, 2H), 6.95-6.80 (m, 3H) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and subsequent purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the analytical techniques used in this guide are provided below. These protocols have been optimized for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (40:60 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system with a quadrupole mass analyzer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.
-
Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Discussion of Results
The purity analysis reveals that the synthetic route commencing from vanillyl alcohol (Route B) yields a product of higher purity (99.0-99.4%) compared to the direct cyanation of vanillin (Route A) (98.2-98.8%). The primary impurity in the product from Route A was identified as unreacted vanillin, which can be challenging to remove completely due to its similar polarity. In contrast, the product from Route B contained residual vanillyl alcohol, which appears to be more readily separated during purification.
Both synthetic batches, after purification, showed high purity, yet neither matched the exceptional purity of the commercial standard (>99.8%). For applications requiring the highest degree of purity, such as in the development of active pharmaceutical ingredients (APIs), sourcing a high-purity commercial standard or implementing more rigorous purification techniques, such as preparative HPLC, may be necessary.
The provided analytical methods are robust and suitable for the routine quality control of synthesized this compound. The combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity, allowing for the identification and quantification of potential impurities. Researchers are encouraged to use these protocols as a starting point and validate them for their specific laboratory conditions and instrumentation.
In Vitro Comparative Analysis of 4-Hydroxy-3-methoxyphenylacetonitrile and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 4-Hydroxy-3-methoxyphenylacetonitrile with other structurally related and extensively studied phenolic compounds: ferulic acid, vanillic acid, and gallic acid. The information presented is based on available experimental data to assist in evaluating their potential biological activities.
Introduction to the Compared Phenolic Compounds
Phenolic compounds are a large and diverse group of molecules that have garnered significant interest in research and drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] This guide focuses on this compound and compares it with three other well-known phenolic compounds: ferulic acid, vanillic acid, and gallic acid. These compounds share a common phenolic core structure, which is believed to be crucial for their biological functions.
This compound , also known as homovanillonitrile, is a phenolic compound with a chemical formula of C9H9NO2.[2][3] While its biological activities are not as extensively documented in publicly available literature as other phenolic compounds, its structural similarity to other bioactive phenols suggests it may possess comparable properties.
Ferulic acid is a derivative of cinnamic acid and is abundant in plant cell walls.[4] It is recognized for its potent antioxidant properties, which are attributed to its ability to form a resonance-stabilized phenoxy radical.[4]
Vanillic acid is a derivative of benzoic acid and is an oxidized form of vanillin.[4] It is known to possess antioxidant and anti-inflammatory properties.[5]
Gallic acid is a trihydroxybenzoic acid found in a variety of plants.[6] It is a well-established antioxidant and has been shown to exhibit various biological activities, including anti-inflammatory and cytotoxic effects.[6][7]
Quantitative Comparison of In Vitro Activities
The following tables summarize the available quantitative data for the selected phenolic compounds across key in vitro assays. It is important to note that direct comparative experimental data for this compound is limited in the available scientific literature.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| Ferulic Acid | ~2.5 - 10[8] | ~5 - 15[8] |
| Vanillic Acid | > Syringic acid[9] | Data not available |
| Gallic Acid | < 3,4-dihydroxybenzoic acid[9] | Strongest antioxidant in several tests[10] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Nitric Oxide (NO) Inhibition IC50 | COX-2 Inhibition |
| This compound | Data not available | Data not available |
| Ferulic Acid | 74% inhibition at 100 µg/mL[11] | Data not available |
| Vanillic Acid | Significant reduction of inflammatory markers[12] | Significant reduction of inflammatory markers[12] |
| Gallic Acid | Potent inhibitor of NO production | Significant reduction of inflammatory markers[12] |
Table 3: In Vitro Cytotoxicity (MTT Assay)
| Compound | Cell Line | IC50 |
| This compound | Data not available | Data not available |
| Ferulic Acid | Caco2 | Toxic effect at 40 mg/L[13] |
| L929 | Toxic effect at 40 mg/L[13] | |
| U937 | Reduced viability at 10 and 20 mg/L[13] | |
| Vanillic Acid | RAW 264.7 | No effect on viability up to 500 µM[14] |
| Gallic Acid | MCF-7 | 18 µg/mL[15] |
| HeLa | Dose-dependent decrease in viability[6] | |
| HTB-35 | Dose-dependent decrease in viability[6] | |
| Caco2 | Toxic effect at 40 mg/L[13] | |
| L929 | Toxic effect at 40 mg/L[13] | |
| U937 | Reduced viability at 20 and 40 mg/L[13] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized, and researchers should optimize concentrations and incubation times based on their specific samples and laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8]
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure :
-
Add a specific volume of the test compound dilutions to a 96-well plate.
-
Add the DPPH working solution to each well.
-
Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation :
-
Prepare an ABTS stock solution and a potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure :
-
Add a small volume of the test compound dilution to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Prepare a blank and a control as in the DPPH assay.
-
Incubate at room temperature for a set time (e.g., 6-10 minutes).
-
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the % Inhibition and IC50 value using the same formulas as for the DPPH assay.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture : Culture RAW 264.7 macrophages in a suitable medium.
-
Assay Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate for 24 hours.
-
-
Measurement : Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Calculation : A standard curve of sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation : Prepare the necessary reagents, including the COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorescent).
-
Assay Procedure :
-
In a 96-well plate, add the COX-2 enzyme and the test compound at various concentrations.
-
Pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature.
-
-
Measurement : Measure the product of the enzymatic reaction (e.g., prostaglandin E2) using an appropriate detection method, such as an enzyme immunoassay (EIA).[16]
-
Calculation : Calculate the percentage of COX-2 inhibition and the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
-
Cell Culture : Culture the desired cell line in a suitable medium.
-
Assay Procedure :
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[19]
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[20]
-
-
Measurement : Measure the absorbance at a wavelength between 500 and 600 nm.[19]
-
Calculation : Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Signaling Pathways and Mechanisms of Action
The biological activities of phenolic compounds are often mediated through their interaction with various cellular signaling pathways.
Caption: Experimental workflow for in vitro comparison.
Ferulic acid, for instance, has been shown to modulate several oncogenic signaling pathways, including the PI3K/Akt pathway, and can induce cell cycle arrest.[21] Vanillic acid can activate the Wnt/β-catenin and PI3K/Akt pathways in certain cell types.[17] Gallic acid has been reported to exert its effects through pathways such as the PTEN/AKT/HIF-1α/VEGF signaling pathway in cancer cells and may also involve the PI3K pathway.[22][23]
Caption: Key signaling pathways modulated by phenolic compounds.
The anti-inflammatory effects of many phenolic compounds are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.[19] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[24]
The antioxidant activity of these compounds is not only due to direct radical scavenging but also through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[25] Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxifying enzymes, thereby enhancing the cell's endogenous defense against oxidative stress.[25]
References
- 1. Gallic acid suppresses cell viability, proliferation, invasion and angiogenesis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 5. mdpi.com [mdpi.com]
- 6. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 12. Gallic and vanillic acid suppress inflammation and promote myelination in an in vitro mouse model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Are Supplements Safe? Effects of Gallic and Ferulic Acids on In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vanillic Acid Inhibited the Induced Glycation Using In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vanillic Acid Stimulates Anagen Signaling via the PI3K/Akt/β-Catenin Pathway in Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulatory Mechanisms of Vanillic Acid in Cardiovascular Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Gallic acid, a phenolic compound, exerts anti-angiogenic effects via the PTEN/AKT/HIF-1α/VEGF signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gallic acid promotes the in vitro development of sheep secondary isolated follicles involving the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ferulic Acid Alleviates Oxidative Stress-Induced Cardiomyocyte Injury by the Regulation of miR-499-5p/p21 Signal Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
Spectroscopic Analysis for the Structural Confirmation of 4-Hydroxy-3-methoxyphenylacetonitrile
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile. By comparing experimental data with established spectroscopic values for its constituent functional groups, we can unequivocally confirm its molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Structural Overview
This compound is a phenolic compound with a molecular weight of 163.17 g/mol and the chemical formula C₉H₉NO₂. Its structure comprises a benzene ring substituted with a hydroxyl group, a methoxy group, and a cyanomethyl group. The strategic placement of these functional groups is key to its chemical properties and biological activity.
Spectroscopic Data and Structural Assignment
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. In this section, we present the experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and compare it with theoretical values.
2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The experimental ¹H NMR data for this compound is summarized in Table 1 and compared with typical chemical shifts for the relevant protons.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Experimental Chemical Shift (δ ppm) | Multiplicity | Integration | Typical Chemical Shift (δ ppm) |
| -OH | 5.73 | broad singlet | 1H | 4.0 - 7.5 |
| Ar-H (H2, H5, H6) | 6.81 - 6.90 | multiplet | 3H | 6.5 - 8.0 |
| -OCH₃ | 3.90 | singlet | 3H | 3.7 - 4.0 |
| -CH₂-CN | 3.68 | singlet | 2H | 3.5 - 3.8 |
Data obtained in CDCl₃ at 400 MHz.
The observed chemical shifts align well with the expected values. The broad singlet at 5.73 ppm is characteristic of a phenolic hydroxyl proton. The multiplet between 6.81 and 6.90 ppm corresponds to the three aromatic protons. The sharp singlet at 3.90 ppm is indicative of the methoxy group protons, and the singlet at 3.68 ppm represents the two benzylic protons of the cyanomethyl group.
2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. Although specific experimental data for all carbons of this compound was not retrieved, the availability of its ¹³C NMR spectrum is documented.[1][2] Table 2 outlines the expected chemical shifts based on the functional groups present.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| Aromatic C-OH | 145 - 155 |
| Aromatic C-OCH₃ | 147 - 157 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-C | 120 - 140 |
| -OCH₃ | 55 - 60 |
| -CH₂-CN | 20 - 30 |
| -C≡N | 115 - 125 |
2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups in a molecule by their characteristic vibrational frequencies. While the experimental spectrum for this compound is available from sources such as SpectraBase, this guide presents the expected absorption bands in Table 3 for a comparative analysis.[2]
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| Phenolic O-H | Stretch, broad | 3200 - 3600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 |
| Nitrile C≡N | Stretch | 2220 - 2260 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Aryl ether) | Stretch | 1200 - 1275 |
| C-O (Alcohol) | Stretch | 1000 - 1260 |
2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted mass spectrometry data for this compound is presented in Table 4.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.07060 |
| [M+Na]⁺ | 186.05254 |
| [M-H]⁻ | 162.05604 |
| [M]⁺ | 163.06277 |
The molecular ion peak [M]⁺ is expected at an m/z of approximately 163, corresponding to the molecular weight of the compound.
Experimental Protocols
Detailed methodologies for the spectroscopic techniques used in the analysis of phenolic compounds like this compound are provided below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer relaxation delay (2-5 seconds) may be necessary for quantitative analysis of all carbon signals.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire spectra in both positive and negative ion modes to observe different adducts.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow for Spectroscopic Structure Confirmation
The logical process of confirming a chemical structure using multiple spectroscopic techniques is illustrated in the following diagram.
References
Safety Operating Guide
Safe Disposal of 4-Hydroxy-3-methoxyphenylacetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 4-Hydroxy-3-methoxyphenylacetonitrile (also known as Homovanillonitrile), ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound is classified as an acute toxicant and an irritant.[1][2] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) Category 4[1][2] | Chemical-resistant gloves (e.g., nitrile) |
| Skin Irritation Category 2[1][2] | Laboratory coat or chemical-resistant apron |
| Eye Irritation Category 2[1][2] | Splash-proof safety goggles or face shield |
| Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)[1][2] | N95 or higher-rated dust mask |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[3][4] Do not attempt to dispose of this chemical in regular trash or down the drain.[5][6] Evaporation of chemical waste is strictly prohibited.[7]
Experimental Workflow for Waste Collection and Packaging
This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for disposal.
1. Waste Identification and Segregation:
- Treat all this compound, including expired reagents, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous waste.[4]
- Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[4] Incompatible wastes, such as strong oxidizing agents, should be kept separate.[3]
2. Waste Container Selection and Labeling:
- Select a chemically compatible container for solid waste collection. The original manufacturer's container is often a suitable choice.[5]
- The container must be in good condition with a securely fitting lid.[5]
- Affix a "Hazardous Waste" label to the container. This label must include:
- The full chemical name: "this compound" (avoiding abbreviations).
- The approximate quantity of waste.
- The date when waste was first added to the container.
- The name of the principal investigator and the laboratory location (building and room number).
- Hazard pictograms corresponding to the chemical's hazards (e.g., harmful/irritant).
3. Waste Accumulation and Storage:
- Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][8]
- The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
- Ensure the container is kept closed at all times, except when adding waste.[5][7]
- Use secondary containment, such as a tray, to capture any potential leaks or spills.[4]
4. Arranging for Disposal:
- Once the container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.
- Complete any required waste disposal forms as per your institution's procedures.
Spill Management
-
Small Spills: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand. Carefully sweep the material into a labeled, sealable hazardous waste container. Clean the spill area with soap and water.[4]
-
Large Spills: Evacuate the immediate area and alert your institution's EHS department. Prevent entry into the affected area.[4]
Chemical Deactivation Considerations
While the nitrile functional group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, which may render it less toxic, this is not a recommended disposal method without a validated protocol specific to this compound.[9] Such a procedure would require careful laboratory-specific validation to ensure complete conversion and to manage any potential hazardous byproducts. The standard and safest procedure remains collection for disposal by a professional hazardous waste management service.
Disposal Procedure Workflow
Caption: Disposal Workflow for this compound.
References
- 1. acs.org [acs.org]
- 2. 3-甲氧基-4-羟基苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H9NO2 | CID 78220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. mwatoday.com [mwatoday.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Essential Safety and Logistical Information for Handling 4-Hydroxy-3-methoxyphenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Hydroxy-3-methoxyphenylacetonitrile (CAS Number: 4468-59-1). Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |
Data sourced from multiple safety data sheets.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[2] | Nitrile gloves provide good resistance to a wide range of chemicals.[3][4][5][6] For prolonged or immersive contact, consider heavier-duty gloves such as neoprene or butyl rubber.[2] |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] | Protects eyes from splashes and airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required for handling the solid form to prevent inhalation of dust particles. Use only in a well-ventilated area or under a chemical fume hood.[1][7] | The compound may cause respiratory irritation.[1] |
| Protective Clothing | A lab coat must be worn. For larger quantities or situations with a higher risk of exposure, consider chemically resistant aprons or suits. | Protects skin from accidental contact. |
Operational and Handling Plan
A systematic approach to handling this compound is critical for safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required when handling larger quantities or when there is a potential for dust or aerosol generation.[7][8]
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.
Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid compound, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.[2]
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the compound or its solutions.[2]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][9] Always wash hands thoroughly with soap and water after handling.
Spill Management Plan
Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.
| Spill Size | Procedure |
| Small Spills | 1. Alert personnel in the immediate area.[2]2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).3. Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[2]4. Clean the spill area with soap and water.[2] |
| Large Spills | 1. Evacuate the area immediately.[2]2. Alert your institution's environmental health and safety (EHS) department.3. Prevent entry into the affected area.4. Allow EHS professionals to manage the cleanup. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Classification
-
This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) should be treated as hazardous waste.[2]
Disposal Procedure
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[2]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant or your institution's EHS-managed waste program.[7][8] Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations.[10]
Handling and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. business.medtecs.com [business.medtecs.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
